molecular formula C15H14BrN B1589218 9-(3-Bromopropyl)-9H-carbazole CAS No. 84359-61-5

9-(3-Bromopropyl)-9H-carbazole

Cat. No.: B1589218
CAS No.: 84359-61-5
M. Wt: 288.18 g/mol
InChI Key: KJSZNBRGRCCYHF-UHFFFAOYSA-N
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Description

9-(3-Bromopropyl)-9H-carbazole is a useful research compound. Its molecular formula is C15H14BrN and its molecular weight is 288.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(3-Bromopropyl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-Bromopropyl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(3-bromopropyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14BrN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSZNBRGRCCYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444141
Record name N-(3-Bromopropyl)carbazole
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Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84359-61-5
Record name N-(3-Bromopropyl)carbazole
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Record name 9-(3-Bromopropyl)carbazole
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical and Reactive Properties of 9-(3-Bromopropyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(3-Bromopropyl)-9H-carbazole is a pivotal intermediate in the synthesis of a diverse array of functional organic molecules. Its unique structure, featuring a rigid and electronically active carbazole moiety connected to a flexible bromopropyl chain, makes it a versatile building block in materials science and medicinal chemistry. The carbazole core is renowned for its excellent charge transport capabilities, high thermal stability, and characteristic luminescence, rendering it a cornerstone in the development of organic light-emitting diodes (OLEDs).[1] In the pharmaceutical realm, the carbazole scaffold is present in numerous bioactive compounds, and the bromopropyl group provides a reactive handle for the introduction of various pharmacophores.[2]

This technical guide provides a comprehensive overview of the fundamental properties of 9-(3-Bromopropyl)-9H-carbazole, with a focus on its basicity, physicochemical characteristics, and reactivity. A detailed, field-proven protocol for its synthesis and purification is also presented, underpinned by a discussion of the mechanistic rationale behind the experimental choices.

Physicochemical Properties

9-(3-Bromopropyl)-9H-carbazole is a solid at room temperature, typically appearing as a white to off-white or pale yellow crystalline powder. Its core physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄BrN[3]
Molecular Weight 288.19 g/mol
Melting Point 54-58 °C
Physical State Solid, powder to crystal
Appearance White to Orange to Green
Storage Room temperature, in a cool, dark, and dry place[3]

The solubility of 9-(3-Bromopropyl)-9H-carbazole is a critical parameter for its use in synthesis. While sparingly soluble in water, it exhibits good solubility in a range of common organic solvents.

SolventSolubility
DichloromethaneSoluble
ChloroformSoluble
AcetoneSoluble
Ethyl AcetateSoluble
N,N-Dimethylformamide (DMF)Soluble
TolueneSoluble
EthanolSlightly Soluble
HexaneSparingly Soluble

The Question of Basicity: An Exploration of the Carbazole Nitrogen

A common misconception regarding nitrogen-containing heterocycles is the assumption of basicity. In the case of 9-(3-Bromopropyl)-9H-carbazole, the nitrogen atom is not basic in the traditional Brønsted-Lowry sense. This lack of basicity is a direct consequence of the electronic structure of the carbazole ring system.

The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system of the two adjacent benzene rings. This delocalization is so extensive that the nitrogen atom more closely resembles the nitrogen in pyrrole than the basic nitrogen of an amine. In fact, the delocalization of the lone pair is crucial for the aromaticity of the central five-membered ring. Protonation of the nitrogen atom would disrupt this aromaticity, a process that is energetically highly unfavorable.

The pKa of the conjugate acid of 9H-carbazole has been estimated to be around -6.0, indicating that it is an extremely weak base. Conversely, the N-H proton of the parent 9H-carbazole is weakly acidic, with a pKa of approximately 17. This acidity allows for deprotonation with a strong base to form the carbazolide anion, a potent nucleophile. In 9-(3-Bromopropyl)-9H-carbazole, the hydrogen at the 9-position is replaced by the bromopropyl group, so this acidic proton is absent.

Diagram 1: Electronic Structure of the Carbazole Moiety

Caption: Delocalization of the nitrogen lone pair in the carbazole ring system.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 9-(3-Bromopropyl)-9H-carbazole stems from the reactivity of the terminal bromine atom on the propyl chain. This primary alkyl bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles. This allows for the facile introduction of diverse functional groups at the terminus of the propyl chain, making it a valuable synthon for constructing more complex molecules.

Diagram 2: Reactivity of 9-(3-Bromopropyl)-9H-carbazole

G start 9-(3-Bromopropyl)-9H-carbazole product Substituted Product start->product Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product byproduct Br⁻

Caption: General Sₙ2 reaction pathway of 9-(3-Bromopropyl)-9H-carbazole.

Common nucleophiles that can be employed in reactions with 9-(3-Bromopropyl)-9H-carbazole include:

  • Amines: To form secondary or tertiary amines, or quaternary ammonium salts.

  • Azides: To introduce the azido group, a precursor for amines (via reduction) or triazoles (via click chemistry).

  • Cyanides: To extend the carbon chain and introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

  • Thiolates: To form thioethers.

  • Alkoxides and Phenoxides: To form ethers.

  • Carboxylates: To form esters.

Spectroscopic Characterization

The structure of 9-(3-Bromopropyl)-9H-carbazole can be unequivocally confirmed by a combination of spectroscopic techniques.

TechniqueExpected Features
¹H NMR Aromatic protons of the carbazole ring will appear in the downfield region (typically ~7.2-8.2 ppm) with characteristic splitting patterns.The methylene protons of the propyl chain will appear as multiplets in the upfield region. The protons adjacent to the nitrogen will be the most downfield of the three, followed by the protons adjacent to the bromine, and finally the central methylene group.
¹³C NMR Aromatic carbons of the carbazole ring will appear in the downfield region (~109-141 ppm).The three aliphatic carbons of the propyl chain will appear in the upfield region.
FTIR Characteristic C-H stretching vibrations of the aromatic rings (~3000-3100 cm⁻¹).C-H stretching vibrations of the aliphatic propyl chain (~2850-2960 cm⁻¹).Aromatic C=C stretching vibrations (~1450-1600 cm⁻¹).C-N stretching vibration (~1330 cm⁻¹).C-Br stretching vibration (~500-600 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) will be observed, along with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).Fragmentation patterns will likely involve the loss of the bromopropyl chain or parts thereof.

Experimental Protocol: Synthesis and Purification

The synthesis of 9-(3-Bromopropyl)-9H-carbazole is typically achieved via the N-alkylation of carbazole with 1,3-dibromopropane. This reaction proceeds under basic conditions to deprotonate the carbazole nitrogen, forming the nucleophilic carbazolide anion, which then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane.

Diagram 3: Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification start Carbazole + 1,3-Dibromopropane base Add Base (e.g., KOH, NaH) start->base reaction Reaction in a suitable solvent (e.g., DMF, Acetone) base->reaction workup Aqueous Workup reaction->workup extraction Organic Extraction workup->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product evaporation->crude column Column Chromatography crude->column recrystallization Recrystallization column->recrystallization pure Pure 9-(3-Bromopropyl)-9H-carbazole recrystallization->pure

Caption: A typical workflow for the synthesis and purification of 9-(3-Bromopropyl)-9H-carbazole.

Materials and Reagents
  • Carbazole

  • 1,3-Dibromopropane

  • Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Step-by-Step Synthesis Procedure

Causality: The choice of a strong base is crucial to deprotonate the weakly acidic N-H of carbazole, generating the carbazolide anion, which is a much stronger nucleophile than the neutral carbazole. An aprotic polar solvent like DMF or acetone is used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, dissolve carbazole (1 equivalent) in anhydrous DMF or acetone.

  • Deprotonation: Add a strong base such as powdered potassium hydroxide (1.2 equivalents) or sodium hydride (1.2 equivalents, as a 60% dispersion in mineral oil) portion-wise to the stirred solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the carbazolide anion.

  • Alkylation: Add 1,3-dibromopropane (a large excess, e.g., 5-10 equivalents, is used to minimize the formation of the bis-alkylated product) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF, or reflux for acetone) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

Causality: A two-step purification process is often necessary to obtain highly pure 9-(3-Bromopropyl)-9H-carbazole. Column chromatography is effective at separating the desired product from unreacted starting materials and the bis-alkylated byproduct. Recrystallization is then used to remove any remaining minor impurities and to obtain a crystalline solid.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane) is typically effective for eluting the product.

  • Recrystallization: Further purify the product obtained from column chromatography by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane. Dissolve the product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.

Safety and Handling

9-(3-Bromopropyl)-9H-carbazole should be handled with care in a well-ventilated fume hood. As with many alkylating agents, it may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

9-(3-Bromopropyl)-9H-carbazole is a valuable and versatile chemical intermediate with a rich and well-defined chemistry. Its non-basic nature, a consequence of the electronic properties of the carbazole core, and the reactivity of its bromopropyl arm make it a powerful tool for the synthesis of advanced materials and complex organic molecules. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

  • Vertex AI Search. (2026). The Role of 9-(3-Bromopropyl)carbazole in Advancing OLED Technology.
  • ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]

  • ChemBK. (n.d.). 9H-carbazole. Retrieved from [Link]

  • Vertex AI Search. (2026).
  • LookChem. (n.d.). 9-(3-Bromopropyl)-9H-carbazole CAS NO.84359-61-5. Retrieved from [Link]

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9-(3-Bromopropyl)-9H-carbazole CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 9-(3-Bromopropyl)-9H-carbazole for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 9-(3-Bromopropyl)-9H-carbazole, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its core attributes, synthesis, characterization, and diverse applications, grounding all information in established scientific principles and authoritative sources.

Core Compound Identification and Structure

9-(3-Bromopropyl)-9H-carbazole is a heterocyclic organic compound distinguished by a carbazole core functionalized with a bromopropyl group at the nitrogen atom.[1] This structural feature, particularly the reactive bromopropyl chain, makes it an exceptionally versatile building block for synthesizing more complex molecules.

  • Chemical Name: 9-(3-Bromopropyl)-9H-carbazole

  • CAS Number: 84359-61-5[2][3]

  • Molecular Formula: C₁₅H₁₄BrN[1][2][3]

  • Synonyms: 3-(9-Carbazolyl)-1-propyl bromide, N-(3-Bromopropyl)carbazole

The fundamental structure consists of a tricyclic aromatic carbazole moiety linked to a three-carbon aliphatic chain terminating in a bromine atom.

Caption: Molecular Structure of 9-(3-Bromopropyl)-9H-carbazole.

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical properties is critical for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Weight 288.18 g/mol [1][3][4]
Appearance White to light yellow or orange powder/crystal
Purity Typically >98.0% (by GC)[2][4]
Melting Point 54.0 to 58.0 °C
Storage Store in a cool, dry, dark, and ventilated place. Recommended <15°C.[2]

Safety Information: 9-(3-Bromopropyl)-9H-carbazole is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn during handling.

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of 9-(3-Bromopropyl)-9H-carbazole is achieved through the N-alkylation of the carbazole ring.[5] This reaction exemplifies a classic nucleophilic substitution where the deprotonated carbazole nitrogen acts as the nucleophile.

Reaction Principle: The protocol involves the reaction of 9H-carbazole with an excess of a dihaloalkane, typically 1,3-dibromopropane, in the presence of a base. The base is crucial as it deprotonates the acidic N-H proton of the carbazole (pKa ≈ 17), generating the highly nucleophilic carbazolide anion. This anion then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion to form the desired product. Using a significant excess of the dihaloalkane is a key experimental choice that minimizes the formation of the undesired bis-substituted byproduct, 1,3-bis(9H-carbazol-9-yl)propane.

G Synthesis Workflow: N-Alkylation of Carbazole reagents Reactants - 9H-Carbazole - 1,3-Dibromopropane (excess) - Base (e.g., KOH, NaH) - Solvent (e.g., DMF, Acetone) reaction_vessel Reaction Setup - Stir reactants in solvent - Heat under reflux (optional) reagents->reaction_vessel 1. Combine workup Aqueous Workup - Pour into water/ice - Extract with organic solvent (e.g., Ethyl Acetate) reaction_vessel->workup 2. Quench & Extract purification Purification - Dry organic layer (e.g., Na₂SO₄) - Evaporate solvent - Recrystallization or Column Chromatography workup->purification 3. Isolate & Purify product Final Product 9-(3-Bromopropyl)-9H-carbazole purification->product 4. Obtain

Caption: Generalized workflow for the synthesis of 9-(3-Bromopropyl)-9H-carbazole.

Experimental Protocol (Self-Validating System)
  • Preparation: To a solution of 9H-carbazole (1 equivalent) in a suitable solvent such as DMF, add a strong base like powdered potassium hydroxide (e.g., 1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the carbazolide anion.

  • Alkylation: Add 1,3-dibromopropane (typically 3-5 equivalents) to the reaction mixture. Allow the reaction to proceed at room temperature or with gentle heating for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a large volume of ice-cold water. The crude product will often precipitate.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel.

  • Validation: The purity and identity of the final product must be confirmed through spectroscopic methods (NMR, MS) and melting point analysis. The obtained data should match the established values for 9-(3-Bromopropyl)-9H-carbazole.[6]

Spectroscopic Characterization for Structural Verification

Confirming the structure of the synthesized compound is paramount. The following are the expected spectroscopic signatures for 9-(3-Bromopropyl)-9H-carbazole.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a definitive tool for confirming the structure. Key expected signals include:

    • A triplet corresponding to the two protons on the carbon adjacent to the bromine atom (–CH₂–Br).

    • A triplet for the two protons on the carbon adjacent to the carbazole nitrogen (N–CH₂–).

    • A multiplet (quintet) for the central methylene group (–CH₂–).

    • A series of multiplets or distinct doublets and triplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the eight protons of the carbazole ring system.[6][7]

  • Mass Spectrometry: The mass spectrum should show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C=C stretching bands for the aromatic rings. The C-Br stretching frequency would also be observable.

Applications in Scientific Research

The utility of 9-(3-Bromopropyl)-9H-carbazole stems from its dual functionality: the optoelectronic properties of the carbazole core and the reactive nature of the bromopropyl group.

A. Advanced Materials for Organic Electronics

The carbazole moiety is a cornerstone in the field of organic electronics due to its excellent hole-transporting capabilities, high thermal stability, and wide energy gap.[1][8] 9-(3-Bromopropyl)-9H-carbazole serves as a critical intermediate for creating more complex molecules used in Organic Light-Emitting Diodes (OLEDs).[1]

  • Host Materials: The carbazole unit is frequently incorporated into host materials for phosphorescent OLEDs (PhOLEDs) due to its high triplet energy, which is essential for efficiently confining the triplet excitons of the dopant emitter.[1][9]

  • Charge Transport Layers: By reacting the bromo-functional group, this compound can be integrated into polymers or larger molecules designed for hole-injection or hole-transport layers (HTLs) in electronic devices.[1]

  • TADF Emitters: The carbazole core can act as an electron-donating unit in the design of emitters for Thermally Activated Delayed Fluorescence (TADF), a key technology for achieving high efficiency in modern OLEDs.[9]

The bromopropyl group provides a convenient synthetic handle to link the carbazole core to other functional units (e.g., electron-accepting moieties) to precisely tune the electronic and photophysical properties of the final material.[1][10]

B. Scaffold for Drug Development and Medicinal Chemistry

The carbazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[11][12][13] Carbazole derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[11][14][15]

9-(3-Bromopropyl)-9H-carbazole is an ideal starting point for generating libraries of novel carbazole derivatives for drug discovery. The terminal bromine is an excellent leaving group, allowing for facile nucleophilic substitution reactions. This enables the attachment of various pharmacophores or functional groups to the carbazole nucleus via the propyl linker. For instance, novel derivatives have been synthesized and investigated as potential agents against SARS-CoV-2 by targeting key viral proteins.[16]

G cluster_materials Organic Electronics cluster_pharma Drug Development start 9-(3-Bromopropyl)-9H-carbazole (Versatile Intermediate) oled OLED Host Materials start->oled Functionalization htl Hole-Transport Polymers start->htl Polymerization tadf TADF Emitters start->tadf Donor-Acceptor Design anticancer Anticancer Agents start->anticancer Reaction with Bioactive Moieties antimicrobial Antimicrobial Compounds start->antimicrobial antiviral Antiviral Drugs start->antiviral neuro Neuroprotective Agents start->neuro

Caption: Diverse applications stemming from 9-(3-Bromopropyl)-9H-carbazole.

Conclusion

9-(3-Bromopropyl)-9H-carbazole is more than a simple chemical; it is an enabling tool for innovation in both materials science and medicinal chemistry. Its well-defined structure, reliable synthesis, and, most importantly, the strategic placement of a reactive functional group on a highly valuable carbazole core make it an indispensable resource for researchers. This guide has outlined its fundamental properties and applications, providing a solid foundation for its effective use in the laboratory to develop next-generation technologies and therapeutics.

References

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  • Shenzhen Nexconn Pharmatechs Ltd. (n.d.). CAS 84359-61-5 9-(3-Bromopropyl)-9H-carbazole. Nexconn Pharmatechs. Retrieved February 7, 2026, from [Link]

  • AcrosPharmatech. (n.d.). 9-(3-Bromopropyl)-9H-carbazole. AcrosPharmatech. Retrieved February 7, 2026, from [Link]

  • Global Chemical Market. (2026, January 27). The Role of 9-(3-Bromopropyl)carbazole in Advancing OLED Technology. Retrieved February 7, 2026, from [Link]

  • Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 65(8), o1763.
  • MDPI. (n.d.). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. MDPI. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. ResearchGate. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. MDPI. Retrieved February 7, 2026, from [Link]

  • Al-Suhaimi, E. A., et al. (2023). A review on the biological potentials of carbazole and its derived products. Journal of King Saud University - Science.
  • Lee, J. H., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Molecules, 26(6), 1715.
  • Göttker-Schnetmann, I., et al. (2019). Coordinative Chain Transfer Polymerization of Butadiene with Functionalized Aluminum Reagents. Angewandte Chemie International Edition, 58(44), 15745-15750.
  • Kumar, R., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(15), 4983.
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  • Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1763.
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  • ResearchGate. (2019). ¹HNMR spectrum of 3-(9H-carbazol-9-yl)propyl-initiated polybutadiene....
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The Carbazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Appeal of the Carbazole Core

The carbazole scaffold, a tricyclic aromatic heterocycle, has captivated the attention of medicinal chemists for over a century. First isolated from coal tar in 1872, its rigid, planar structure and rich electron density make it an ideal foundation for the design of therapeutic agents.[1] The core consists of two benzene rings fused to a central five-membered nitrogen-containing ring, a structure that provides a unique combination of stability and reactivity.[2][3] This inherent architecture allows for extensive functionalization at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological profiles.

The significance of carbazole in drug discovery is underscored by its designation as a "privileged scaffold".[4] This term reflects the ability of the carbazole nucleus to serve as a high-affinity ligand for a diverse array of biological targets, including enzymes, receptors, and DNA.[4] Its large π-conjugated system facilitates critical interactions such as π-π stacking and hydrogen bonding, which are fundamental to molecular recognition in biological systems.[5] The versatility of this scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects.[6][7]

Naturally occurring carbazole alkaloids, first discovered in plants of the Rutaceae family like Murraya koenigii, provided the initial evidence of the therapeutic potential of this chemical class.[2][8] The isolation of compounds like murrayanine, with its demonstrated antibacterial properties, spurred decades of research into both natural and synthetic carbazole derivatives.[1][9] This has led to the development of several FDA-approved drugs, including the anticancer agents ellipticine, alectinib, and midostaurin, as well as the cardiovascular drug carvedilol, cementing the carbazole scaffold as a cornerstone of modern medicinal chemistry.[1][10]

The Therapeutic Landscape: A Multi-Faceted Pharmacophore

The carbazole nucleus is a remarkably versatile pharmacophore, giving rise to compounds with a wide array of therapeutic applications. The ability to readily modify the core structure has allowed for the generation of extensive libraries of derivatives, leading to the discovery of potent agents for numerous diseases.

Key Therapeutic Areas for Carbazole Derivatives:

  • Oncology: This is perhaps the most prominent area of carbazole research. Derivatives have been shown to act as DNA intercalators, topoisomerase inhibitors, microtubule destabilizers, and kinase inhibitors, leading to cytotoxic and anti-proliferative effects against a wide range of cancer cell lines.[10][11][12]

  • Infectious Diseases: Carbazole-based compounds have demonstrated significant antibacterial and antifungal activity.[1][13][14] They can disrupt microbial cell membranes, inhibit essential enzymes like dihydrofolate reductase, and overcome resistance to conventional antibiotics.[13]

  • Neurodegenerative Disorders: The neuroprotective properties of carbazoles are increasingly being recognized.[15] These compounds can mitigate oxidative stress, inhibit apoptosis (programmed cell death), and promote neuroregeneration, making them promising candidates for the treatment of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[15][16]

  • Inflammatory Diseases: Many carbazole derivatives exhibit potent anti-inflammatory effects, positioning them as potential treatments for chronic inflammatory conditions.[6]

  • Other Applications: The therapeutic reach of carbazoles also extends to antiviral, antidiabetic, antiepileptic, and analgesic applications, highlighting the exceptional versatility of this scaffold.[4][6]

This broad bioactivity stems from the unique structural and electronic properties of the carbazole ring system, which can be strategically manipulated to optimize interactions with specific biological targets.[5][17]

Synthetic Strategies for the Carbazole Core

The construction of the carbazole nucleus is a fundamental step in the development of new therapeutic agents. Several classical and modern synthetic methods are employed, with the choice of strategy often dictated by the desired substitution pattern on the final molecule.

Common Synthetic Routes:

  • Borsche–Drechsel Cyclization: This classic method involves the acid-catalyzed cyclization of arylhydrazones derived from cyclohexanone derivatives, followed by oxidation to yield the aromatic carbazole. This is a robust method for preparing tetrahydrocarbazoles, which are then dehydrogenated.[8]

  • Graebe–Ullmann Reaction: This synthesis involves the diazotization of an N-phenyl-1,2-diaminobenzene, which then cyclizes with the elimination of nitrogen gas upon heating to form the carbazole ring.[3][8]

  • Bucherer Carbazole Synthesis: In this reaction, a naphthol is heated with an arylhydrazine in the presence of sodium bisulfite to yield a carbazole.[3][18]

  • Transition Metal-Catalyzed Cyclizations: Modern synthetic chemistry has introduced a variety of powerful transition metal-catalyzed methods, such as those using palladium, gold, or platinum. These reactions often proceed under milder conditions and offer greater functional group tolerance. For instance, palladium-catalyzed intramolecular C-H arylation of diarylamines is a highly efficient route.

The causality behind choosing a specific synthetic route lies in the accessibility of starting materials and the desired placement of substituents. For example, the Fischer-Borsche synthesis is well-suited for creating specific substitution patterns on the six-membered rings, while N-substitution is typically achieved as a separate step after the core has been formed.

Representative Experimental Protocol: Synthesis of a Tetrahydrocarbazole Intermediate via Fischer Indole Synthesis

This protocol describes a common and reliable method for creating a carbazole precursor, which can then be aromatized. This self-validating system relies on the formation of a characteristic colored intermediate and can be monitored by thin-layer chromatography (TLC).

Objective: To synthesize 2,3,4,9-tetrahydro-1H-carbazole from cyclohexanone and phenylhydrazine.

Materials:

  • Cyclohexanone

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Ice bath

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beakers, graduated cylinders

  • TLC plates (silica gel), developing chamber, and UV lamp

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Formation of the Phenylhydrazone:

    • In a 100 mL round-bottom flask, dissolve 5.0 g of phenylhydrazine in 25 mL of glacial acetic acid.

    • Cool the solution in an ice bath with gentle stirring.

    • Slowly add 4.5 g of cyclohexanone dropwise to the cooled solution. A precipitate (the phenylhydrazone) will begin to form.

    • Allow the mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional hour.

  • Cyclization (Fischer Indole Synthesis):

    • To the flask containing the phenylhydrazone suspension, add 20 mL of glacial acetic acid.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) using a heating mantle.

    • Maintain reflux for 1 hour. The color of the solution will darken.

    • Rationale: The acidic conditions and heat promote the[6][6]-sigmatropic rearrangement of the hydrazone, followed by tautomerization and elimination of ammonia to form the indole ring fused to the cyclohexane ring.

  • Isolation and Purification:

    • Monitor the reaction progress using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent). The disappearance of the starting phenylhydrazone spot and the appearance of a new, less polar product spot indicates reaction completion.

    • After 1 hour of reflux, cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into 150 mL of ice-cold water with vigorous stirring. A solid precipitate of the crude tetrahydrocarbazole will form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water (3 x 30 mL) to remove residual acetic acid.

    • Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified 2,3,4,9-tetrahydro-1H-carbazole.

  • Characterization:

    • Dry the purified crystals and determine the yield.

    • Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

This tetrahydrocarbazole intermediate is a versatile building block that can be subsequently dehydrogenated (aromatized) using reagents like palladium on carbon (Pd/C) or sulfur to form the fully aromatic carbazole core.

Carbazole as an Anticancer Agent: Targeting Cellular Proliferation

The development of carbazole-based anticancer agents has been a major focus in medicinal chemistry for over four decades.[12] The planar nature of the carbazole ring allows it to intercalate between the base pairs of DNA, disrupting replication and transcription and ultimately leading to apoptosis. The natural product ellipticine was one of the first carbazole alkaloids identified with potent anticancer activity through this mechanism.[1]

Beyond DNA intercalation, carbazole derivatives have been engineered to inhibit a variety of enzymes critical for cancer cell survival and proliferation. A prominent example is the inhibition of protein kinases, which are often dysregulated in cancer. Midostaurin and alectinib are FDA-approved kinase inhibitors featuring a carbazole-related scaffold, used in the treatment of acute myeloid leukemia and non-small-cell lung cancer, respectively.[1][10]

Mechanism of Action: Inhibition of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell growth, survival, and differentiation. Aberrant activation of this pathway, particularly of STAT3, is a hallmark of many human cancers. Several carbazole derivatives have been identified as potent inhibitors of STAT3, downregulating its expression and function, which in turn affects the production of interleukins and inducible nitric oxide synthase (i-NOS).[6]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_active->Gene_Transcription Induces Carbazole Carbazole Derivative Carbazole->JAK Inhibits Carbazole->STAT3_inactive Downregulates Neuroprotection_Workflow Start Start: Culture Neuro2a Cells Seed Seed cells in 96-well plates Start->Seed Pretreat Pre-treat with Carbazole Derivative (various conc.) Seed->Pretreat Control Vehicle Control (No Carbazole) Seed->Control Induce Induce Oxidative Stress (e.g., with H₂O₂ or Glutamate) Pretreat->Induce Control->Induce Incubate Incubate for 24-48 hours Induce->Incubate Assay Assess Cell Viability (e.g., MTT or LDH Assay) Incubate->Assay Analyze Analyze Data: Compare treated vs. untreated Assay->Analyze

Workflow for an in vitro neuroprotection assay.

Carbazole as an Antimicrobial Agent: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health threat, necessitating the discovery of new antimicrobial agents. [13]Carbazole derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi, including resistant strains. [13][19] The mechanisms of antimicrobial action are varied. Some carbazoles, particularly naturally occurring alkaloids from plants like Murraya koenigii, are thought to disrupt bacterial cell membranes. [1][2]Synthetic derivatives have been designed to inhibit specific microbial enzymes. For example, some carbazole-dihydrotriazine hybrids act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis in bacteria. [13]This targeted approach can lead to high potency and selectivity.

Structure-activity relationship studies have shown that introducing moieties like aminoguanidine, dihydrotriazine, or triazole to the carbazole N-position can significantly enhance antimicrobial potency while reducing cytotoxicity to human cells. [7][13]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The table below presents MIC values for selected carbazole derivatives against various pathogens.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Guanidine-containing carbazole S. aureus (MRSA)0.78 - 1.56[1]
Carbazole-dihydrotriazine hybrid (8f) S. aureus1[13]
Carbazole-dihydrotriazine hybrid (9d) E. coli2[13]
N-substituted carbazole with 1,2,4-triazole C. albicans2 - 4[7]
Chloro-substituted carbazole (3d) E. coliLow (not specified)[1]
Carbazole chalcone (13d) B. subtilis1.9[1]

Note: Lower MIC values indicate higher potency. Values are representative and vary between specific compounds within a class.

Future Perspectives and Conclusion

The carbazole scaffold continues to be a fertile ground for drug discovery. Its rigid structure, electronic properties, and synthetic tractability provide an exceptional platform for the design of novel therapeutic agents. While significant success has been achieved, particularly in oncology, the full potential of carbazole-based compounds is yet to be realized.

Future research will likely focus on:

  • Target Specificity: Moving beyond broad cytotoxicity to design derivatives that inhibit specific isoforms of kinases or other enzymes, thereby reducing off-target effects and improving safety profiles.

  • Hybrid Molecules: Combining the carbazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action.

  • Drug Delivery: Developing novel formulations and delivery systems to improve the bioavailability and pharmacokinetic properties of promising carbazole leads.

  • Exploring New Therapeutic Areas: Systematically screening carbazole libraries against emerging targets in areas like viral diseases and metabolic disorders.

References

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (n.d.). Future Medicinal Chemistry.
  • Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. (2021-08-13). RSC Publishing.
  • Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. (2023-03-28). MDPI.
  • The neuroprotective potential of carbazole in traum
  • Mini-review on the novel synthesis and potential applications of carbazole and its deriv
  • Carbazole Derivatives as Potential Antimicrobial Agents. (n.d.). PMC.
  • Synthesis of Natural Carbazole Alkaloids: An Update. (n.d.).
  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. (n.d.). PMC - PubMed Central.
  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). PubMed Central.
  • Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. (2025-11-11).
  • (PDF) Carbazole Derivatives as Potential Antimicrobial Agents. (2022-10-04).
  • (PDF) An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. (2023-06-28).
  • A Review on Carbazole and Its Derivatives as Anticancer Agents
  • Carbazole. (n.d.). Wikipedia.
  • Isolation and Synthesis of Biologically Active Carbazole Alkaloids. (n.d.). Chemical Reviews.
  • Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review
  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. (2024-07-05). PubMed.
  • Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. (2019-04-07). MDPI.
  • Carbazole Derivatives as Antiviral Agents: An Overview. (n.d.). MDPI.
  • A review on the biological potentials of carbazole and its derived products. (n.d.). [No Source Name].
  • synthesis of carbazoles and derivatives
  • A Concise Review on Carbazole Derivatives and its Biological Activities. (n.d.). Semantic Scholar.
  • Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. (n.d.). MD Anderson Cancer Center.
  • Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. (n.d.). PubMed.
  • Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. (n.d.). MOST Wiedzy.
  • Synthesis, antibacterial and antifungal activities of some carbazole deriv
  • CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. (n.d.). IJRPC.
  • Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes. (2020-08-05). NIH.

Sources

Technical Guide: Research Applications of 9-(3-Bromopropyl)-9H-carbazole

[1]

CAS No: 86799-65-7 | Formula: C₁₅H₁₄BrN | MW: 288.18 g/mol Synonyms: 3-(9-Carbazolyl)propyl bromide; N-(3-Bromopropyl)carbazole[1]

Executive Summary

9-(3-Bromopropyl)-9H-carbazole serves as a strategic "lynchpin" intermediate for introducing the carbazole moiety —a rigid, electron-rich tricyclic system—into complex molecular architectures.[1] Its primary utility stems from the reactivity of the alkyl bromide "handle," which allows for precise attachment to amines, thiols, and polymer backbones via nucleophilic substitution (

Core Research Sectors:

  • Organic Electronics: Synthesis of hole-transporting materials (HTMs) for OLEDs and Perovskite Solar Cells (PSCs).[2]

  • Medicinal Chemistry: Development of neuroprotective agents (P7C3 analogs) and antimicrobial scaffolds.

  • Chemical Biology: Creation of fluorescent probes and "Click" chemistry precursors (azides).

Chemical Profile & Reactivity

The molecule consists of a photoactive carbazole core linked to a reactive propyl bromide.

  • Carbazole Core: Provides high triplet energy (

    
     eV), thermal stability, and hole-transporting capability. It is the functional payload.
    
  • Propyl Linker: A 3-carbon spacer that decouples the electronic states of the carbazole from the attached substrate, preventing fluorescence quenching while maintaining solubility.

  • Bromide Leaving Group: The site of reactivity. It undergoes clean

    
     reactions with nucleophiles (amines, azides, alkoxides).
    
Stability Note

The compound is generally stable but light-sensitive due to the carbazole unit.[1] Prolonged exposure to UV light can induce photo-oxidation.[1] Store in amber vials at 2–8°C.

Key Application Areas

A. Organic Electronics: Hole Transport Materials (HTMs)

In the development of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells, carbazole derivatives are ubiquitous as Hole Transport Materials. 9-(3-Bromopropyl)-9H-carbazole is used to graft carbazole units onto polymer backbones or to synthesize "twin" molecules.[3][4][5][6]

  • Mechanism: The carbazole nitrogen possesses a lone pair that facilitates hole hopping. Attaching this unit via the propyl linker to a polymer (e.g., polystyrene) creates a pendant polymer that combines the mechanical properties of plastics with the conductive properties of carbazole.

  • Application: It reacts with radical initiators or monomers to form cross-linkable HTMs, improving the thermal stability of solar cell devices.

B. Medicinal Chemistry: Neuroprotection & SAR Studies

This compound is a critical building block for Structure-Activity Relationship (SAR) studies of the P7C3 class of neuroprotective agents.

  • Context: While the parent P7C3 molecule contains a 2-hydroxypropyl linker (derived from epichlorohydrin), the n-propyl variants (derived from 9-(3-Bromopropyl)carbazole) are synthesized to test the necessity of the hydroxyl group for biological binding.

  • Synthesis of Analogs: The bromide reacts with various anilines or aliphatic amines to yield N-(3-(9H-carbazol-9-yl)propyl)amines .[1] These analogs often exhibit altered lipophilicity (LogP) and blood-brain barrier permeability compared to their hydroxylated counterparts.

  • Antimicrobial Agents: N-substituted carbazoles synthesized from this intermediate have shown efficacy against S. aureus and C. albicans by disrupting bacterial membranes.[1]

C. Chemical Biology: Fluorescent Probes & Click Chemistry

Carbazole is intrinsically fluorescent (emission

9-(3-Azidopropyl)-9H-carbazole1
  • Workflow:

    • Substitution: Reaction with Sodium Azide (

      
      ).
      
    • Click Reaction: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach the fluorescent carbazole tag to DNA, proteins, or nanoparticles.

Synthetic Pathways & Visualizations[7]

The following diagram illustrates the divergent synthesis capabilities starting from 9-(3-Bromopropyl)-9H-carbazole.

CarbazolePathwaysStart9-(3-Bromopropyl)-9H-carbazoleAzide9-(3-Azidopropyl)-9H-carbazoleStart->AzideNaN3, DMF(SN2)AmineN-(3-Carbazolylpropyl)aminesStart->AmineR-NH2, Base(Alkylation)PolymerCarbazole-FunctionalizedPolymersStart->PolymerGrafting toBackboneClickProdFluorescent Bio-Probes(Click Chemistry)Azide->ClickProdAlkyne, Cu(I)DrugNeuroprotective Analogs(P7C3-like) & AntimicrobialsAmine->DrugSAR Studies

Figure 1: Divergent synthetic pathways utilizing 9-(3-Bromopropyl)-9H-carbazole as a common precursor for materials science and drug discovery.[1]

Experimental Protocols

Protocol A: Synthesis of N-Substituted Carbazole Amines (Medicinal Chemistry)

Use this protocol to synthesize P7C3 analogs or antimicrobial candidates.

Reagents:

  • 9-(3-Bromopropyl)-9H-carbazole (1.0 equiv)[1]

  • Target Amine (e.g., Aniline, Morpholine) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (ACN) or DMF

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 9-(3-Bromopropyl)-9H-carbazole in 5 mL of anhydrous ACN.

  • Addition: Add 2.0 mmol of anhydrous

    
     followed by 1.2 mmol of the target amine.
    
  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 4:1). Reaction typically completes in 6–12 hours.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts.

  • Purification: Evaporate solvent and purify the residue via silica gel column chromatography.

  • Validation: Confirm structure via

    
     NMR (Look for disappearance of triplet at 
    
    
    ppm corresponding to
    
    
    ).
Protocol B: Synthesis of 9-(3-Azidopropyl)-9H-carbazole (Click Precursor)

Use this protocol to create fluorescent tags.[1]

Reagents:

  • 9-(3-Bromopropyl)-9H-carbazole[1][7]

  • Sodium Azide (

    
    ) (Caution: Toxic/Explosive potential)
    
  • DMSO

Step-by-Step:

  • Dissolve the bromide substrate in DMSO (0.5 M concentration).

  • Add 1.5 equivalents of

    
    .
    
  • Stir at room temperature for 12 hours. (Heating to

    
     accelerates the reaction but requires safety shields).
    
  • Quench: Dilute with water and extract with Ethyl Acetate.

  • Safety: Do not concentrate the azide solution to dryness if heating was involved. Azides are shock-sensitive.[1]

Quantitative Data Summary

PropertyValueRelevance
Melting Point 54.0 – 58.0 °CLow MP facilitates melt-processing in polymer blends.[1]
Fluorescence

nm
UV-active; useful as a self-indicating tag in TLC/HPLC.[1]
Solubility DCM, THF, TolueneHighly soluble in organic solvents; poor water solubility.
Reactivity High (

)
Bromide is a good leaving group on a primary carbon.

References

  • TCI Chemicals. (2024). Product Specification: 9-(3-Bromopropyl)carbazole.[1][7] Retrieved from

  • National Institutes of Health (NIH). (2014). Discovery of a neuroprotective chemical, (-)-P7C3-S243...[1][8]. Journal of Medicinal Chemistry.[8] Retrieved from

  • MDPI. (2021). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives. Molecules. Retrieved from

  • ResearchGate. (2015). Reaction scheme for 9-(3-azidopropyl)-9H-carbazole. Retrieved from

  • ChemicalBook. (2024). 9-(3-Bromopropyl)-9H-carbazole Properties and MSDS. Retrieved from

The N-Alkylated Carbazole Motif: From Coal Tar to Optoelectronic & Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural evolution, synthetic methodologies, and functional applications of N-alkylated carbazoles . Once a mere byproduct of coal tar distillation, the carbazole moiety has evolved into a critical scaffold in two distinct high-value sectors: organic electronics (as the premier hole-transport material in OLEDs) and neuroprotective therapeutics (exemplified by the P7C3 class). This document provides researchers with validated protocols, mechanistic insights, and a roadmap of the molecule's structure-activity relationships (SAR).

Part 1: Historical Genesis & Structural Fundamentals

The Discovery

The parent compound, 9H-carbazole, was first isolated from the anthracene fraction of coal tar in 1872 by Carl Graebe and Carl Glaser [1].[1] For decades, it remained a dye industry intermediate until the 1930s, when Walter Reppe at I.G. Farben synthesized N-vinylcarbazole (NVK) . This monomer's subsequent polymerization into poly(N-vinylcarbazole) (PVK) marked the discovery of the first polymeric photoconductor, laying the foundation for modern xerography and organic light-emitting diodes (OLEDs) [2].

Structural Causality

The carbazole nucleus is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central pyrrole ring.

  • Electronic Signature: The nitrogen atom possesses a lone pair that participates in the aromatic sextet of the central ring, rendering the system electron-rich (

    
     electrons).
    
  • Reactivity: The N-H proton is weakly acidic (

    
     in DMSO). This acidity is the gateway to N-alkylation , allowing the introduction of functional side chains that modify solubility and intermolecular packing without disrupting the aromatic core's electronic properties.
    

Part 2: Synthetic Architectures (The "How")

To access functional N-alkyl carbazoles, researchers must choose between classical irreversible deprotonation and modern catalytic phase transfer.

Protocol A: Classical Base-Mediated Alkylation (NaH/DMF)

Best for: Small-scale synthesis requiring high conversion of unreactive alkyl halides.

The Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the carbazole nitrogen. The resulting carbazolide anion is a potent nucleophile. Anhydrous DMF is critical to solvate the anion while preventing NaH quenching.

Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon flow.

  • Solubilization: Dissolve 9H-carbazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Caution:

    
     gas evolution.
    
  • Activation: Stir at room temperature (RT) for 30–60 minutes until gas evolution ceases and the solution turns yellow/orange (formation of the carbazolide anion).

  • Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise.

  • Reaction: Heat to 60–80°C if R-X is a chloride; RT is sufficient for iodides. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quench & Workup: Pour into ice water. The precipitate is often the pure product. Recrystallize from Ethanol/Toluene.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Industrial scale-up, green chemistry compliance, and base-sensitive substrates.

The Causality: Using solid KOH with a quaternary ammonium salt (e.g., TBAB) avoids hazardous NaH and anhydrous solvents. The catalyst shuttles the hydroxide ion into the organic phase (or the carbazolide to the interface), lowering the activation energy [3].

Protocol:

  • Solvent System: Suspend 9H-carbazole in Toluene or Benzene.

  • Base/Catalyst: Add 50% aq. NaOH or solid KOH (pellets) and Tetrabutylammonium bromide (TBAB, 5 mol%).

  • Addition: Add Alkyl Halide (1.2 eq).

  • Reflux: Heat to reflux for 2–4 hours.

  • Validation: High yields (>90%) are typical.[2] The absence of water sensitivity makes this robust.

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision pathway for synthesizing N-alkylated derivatives, contrasting the classical Graebe-Ullmann roots with modern alkylation strategies.

Synthesis_Pathways Start Target: N-Alkylated Carbazole Substrate Substrate: 9H-Carbazole (Coal Tar / Synthetic) Start->Substrate Decision Select Method Based on Scale & R-Group Substrate->Decision Method_A Method A: Irreversible Deprotonation (NaH / DMF) Decision->Method_A High Reactivity Needed Method_B Method B: Phase Transfer Catalysis (KOH / Toluene / TBAB) Decision->Method_B Scale / Safety Method_C Method C: Ullmann/Buchwald (For N-Aryl or Vinyl) Decision->Method_C Complex Coupling Mech_A Mechanism: Carbazolide Anion Formation Requires Anhydrous Cond. Method_A->Mech_A Mech_B Mechanism: Interfacial Ion Shuttling 'Green' Chemistry Profile Method_B->Mech_B Product Purified N-Alkyl Carbazole Method_C->Product Mech_A->Product Mech_B->Product

Figure 1: Synthetic workflow for accessing N-substituted carbazoles, highlighting the divergence between kinetic control (Method A) and thermodynamic/process control (Method B).

Part 3: Functional Applications (The "Why")

Optoelectronics: The Hole Transport Standard

In Organic Light Emitting Diodes (OLEDs), the N-alkyl carbazole moiety is ubiquitous.

  • Mechanism: The nitrogen lone pair allows the molecule to easily lose an electron (oxidize) to form a stable radical cation (

    
    ). This radical cation accepts an electron from a neighboring molecule, effectively moving a "hole" toward the cathode.
    
  • Material: Poly(N-vinylcarbazole) (PVK) is the archetype.[3][4] The bulky carbazole groups hang off the polymer backbone, creating a rigid structure with high glass transition temperature (

    
    ), preventing crystallization which would disrupt charge transport [4].
    
Medicinal Chemistry: The P7C3 Neuroprotective Class

While historically known for antitumor alkaloids like Ellipticine [5], the most significant recent breakthrough is the P7C3 class of aminopropyl carbazoles.[5]

  • Discovery: Identified in a 2010 in vivo screen by Pieper et al., P7C3 protects newborn neurons in the hippocampus from apoptosis [6].

  • SAR Insight: The N-alkyl linker (specifically a 2-hydroxy-3-aminopropyl chain) is critical for binding. Unlike planar intercalators that damage DNA, P7C3 modulates cellular metabolism (likely via NAMPT activation), preserving mitochondrial integrity in models of Parkinson’s and ALS.

Visualization: OLED Hole Transport Mechanism

The diagram below details how the carbazole moiety functions within an OLED stack.

OLED_Mechanism Anode Anode (+) (ITO) HTL Hole Transport Layer (Carbazole Derivatives/PVK) Anode->HTL Hole Injection Hole h+ (Radical Cation) HTL->Hole Oxidation of Carbazole N EML Emissive Layer (Host + Dopant) Exciton Exciton Recombination EML->Exciton Light Emission ETL Electron Transport Layer Electron e- ETL->Electron Cathode Cathode (-) (Al/LiF) Cathode->ETL Electron Injection Hole->EML Electron->EML

Figure 2: The role of Carbazole-based Hole Transport Layers (HTL) in facilitating charge recombination within an OLED device.

Part 4: Data Summary & Characterization

The following table contrasts the physical properties of the parent carbazole against its key N-alkylated derivatives, highlighting the impact of alkylation on thermal properties.

CompoundSubstituent (N-R)Melting Point (°C)ApplicationKey Ref
9H-Carbazole -H246Raw Material[1]
N-Ethylcarbazole

68Hydrogen Storage[3]
N-Vinylcarbazole

64Monomer for PVK[2]
PVK Polymer

OLED Host / HTL[4]
P7C3

148-150Neuroprotection[6]

Characterization Standard:

  • NMR: N-alkylation is confirmed by the disappearance of the broad singlet at

    
     ppm (N-H) and the appearance of alkyl protons at 
    
    
    
    ppm (N-
    
    
    ).
  • UV-Vis: N-alkylation causes a bathochromic shift (red shift) and enhances fluorescence quantum yield compared to the parent carbazole.

References

  • Graebe, C., & Glaser, C. (1872).[1][6][7] "Ueber Carbazol."[8] Annalen der Chemie und Pharmacie, 163(3), 343-360. Link

  • Reppe, W., et al. (1934).[7] "N-Vinyl compounds."[3][9] U.S. Patent 2,072,465. (Patented 1937).[4] Link

  • Szymoniak, J., et al. (2025). "New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation." Synthetic Communications. Link

  • Grazulevicius, J. V., et al. (2003). "Carbazole-based optoelectronic materials." Progress in Polymer Science, 28(9), 1297-1353. Link

  • Miller, R. B., & Dugar, S. (1983). "Synthesis of ellipticine and related pyridocarbazoles." Tetrahedron Letters, 24(29), 2937-2940. Link

  • Pieper, A. A., et al. (2010). "Discovery of a proneurogenic, neuroprotective chemical."[10] Cell, 142(1), 39-51. Link

Sources

Technical Guide: Commercial Sourcing & Validation of 9-(3-Bromopropyl)-9H-carbazole

[1]

Executive Summary

9-(3-Bromopropyl)-9H-carbazole (CAS: 84359-61-5 / 83692-36-8) is a critical alkylating intermediate used primarily in the synthesis of optoelectronic materials (TADF/OLED hosts) and pharmaceutical pharmacophores (kinase inhibitors).[1][2] Its value lies in the propyl-bromo linker , which serves as a precise "anchor" for attaching the carbazole moiety to larger molecular architectures.

This guide addresses the technical challenges of sourcing this material—specifically its tendency toward oxidative discoloration and dimerization—and provides a self-validating framework for quality control and purification.[1]

Part 1: Molecular Profile & Critical Applications[1]

Chemical Identity[1][2]
  • IUPAC Name: 9-(3-Bromopropyl)carbazole[1][3][4]

  • CAS Registry Numbers: 84359-61-5 (Common Commercial), 83692-36-8 (Alternate)[1]

  • Molecular Formula: C₁₅H₁₄BrN[1][3][4]

  • Molecular Weight: 288.19 g/mol [1][3]

  • Melting Point: 54.0 – 58.0 °C[1][3]

  • Appearance: White to off-white crystals (High Purity)

    
     Green/Orange (Oxidized/Impure).[1]
    
Strategic Utility

The molecule acts as an electrophilic building block. The bromine atom is a good leaving group, allowing nucleophilic attack by amines, thiols, or phenoxides.

  • OLED Materials: Used to synthesize "Host" materials where the carbazole acts as a hole-transporting unit.[1] The propyl chain disrupts crystallinity, improving film-forming properties.

  • Medicinal Chemistry: Serves as a scaffold for neuroprotective agents (e.g., P7C3 derivatives) where the carbazole backbone provides enzymatic binding affinity.

Part 2: Sourcing Intelligence & Market Landscape[1]

The "Green Powder" Warning

A critical insight for buyers is the appearance specification. Major suppliers like TCI often list the appearance as "White to Orange to Green powder."

  • The Cause: The green coloration typically results from trace oxidation of the carbazole nitrogen or the presence of unreacted carbazole radical cations.

  • The Risk: For OLED applications, even ppm-level metal or oxidative impurities can quench fluorescence. "Green" material is acceptable for early-stage synthesis but must be recrystallized for device-grade applications.[1]

Supplier Tier Analysis[1]
TierRepresentative SuppliersTypical PurityApplication SuitabilityNotes
Tier 1: Analytical Sigma-Aldrich (Merck), TCI>98.0% (GC)Late-stage Pharma, Device FabricationHigh cost; reliable CoA; consistent melting point.[1]
Tier 2: Bulk/Catalog BLD Pharm, Alfa Aesar>97%Early R&D, Scale-upVariable color (often off-white/tan); requires QC check.[1]
Tier 3: Custom Synthonix, Combi-BlocksCustomIndustrial ScaleBatch-specific validation required.[1]
Impurity Profile (What to look for)

When sourcing, request a CoA that specifically checks for:

  • 1,3-Dibromopropane: Residual starting material (liquid).[1] Lowers melting point.[2]

  • 1,3-Bis(carbazol-9-yl)propane (The Dimer): Formed if the supplier used insufficient dibromopropane excess.[1] This is difficult to separate by simple recrystallization.

  • Carbazole: Unreacted starting material.

Part 3: Quality Control & Validation Workflow

To ensure "Trustworthiness," do not rely solely on the vendor's label. Use this self-validating workflow.

Visual & Thermal Check[1]
  • Pass: White crystalline solid, MP 55–57°C.

  • Fail: Sticky yellow solid (solvent residue) or Green powder (oxidation). MP < 53°C indicates significant impurities.

H-NMR Validation (Self-Validating Standard)

The diagnostic peaks for 9-(3-bromopropyl)carbazole in CDCl₃ are distinct.

  • 
     8.1 ppm (d, 2H):  Carbazole aromatic protons (Positions 4,5).
    
  • 
     4.46 ppm (t, 2H):  N-CH₂ (Triplet).[1] If this is a multiplet, you have the Dimer.
    
  • 
     3.38 ppm (t, 2H):  CH₂-Br (Triplet).[1]
    
  • 
     2.40 ppm (m, 2H):  Central CH₂ (Quintet).
    
QC Logic Diagram

QC_WorkflowStartReceive Shipment(CAS: 84359-61-5)VisualVisual InspectionStart->VisualMP_CheckMelting Point Test(Target: 54-58°C)Visual->MP_CheckNMR1H-NMR AnalysisMP_Check->NMRDecision_PointPass Criteria?NMR->Decision_PointRecrystProtocol A:Recrystallization (EtOH/Hexane)Decision_Point->RecrystGreen/OrangeMP <53°CExtra PeaksUseRelease for SynthesisDecision_Point->UseWhite/Off-whiteMP >54°CClean Triplet @ 4.46ppmRecryst->MP_CheckRe-test

Figure 1: Quality Control Decision Tree for incoming carbazole reagents.

Part 4: Synthetic Utility & Purification Protocols[1]

If your sourced material fails the QC check (specifically if it is "Green" or low melting), use Protocol A to purify it. If you need to synthesize it de novo to avoid supply chain risks, use Protocol B .

Protocol A: Purification (Recrystallization)

Objective: Remove oxidative impurities and hydrolyzed byproducts.

  • Dissolution: Dissolve 10g of crude material in a minimal amount of boiling Ethanol (approx. 50-70 mL).

  • Filtration: If the solution is dark/turbid, perform a hot filtration through a Celite pad to remove insoluble oxidized carbazole polymers.

  • Crystallization: Remove from heat. Add Hexane dropwise until slight turbidity persists.[5] Re-heat to clear, then let cool slowly to room temperature, then to 4°C.

  • Collection: Filter the white needles. Wash with cold Hexane.

  • Drying: Vacuum dry at 30°C (Material is low-melting, do not overheat).

Protocol B: Synthesis (N-Alkylation)

Context: This explains the origin of the "Dimer" impurity often found in commercial batches.

Reaction:

Procedure:

  • Setup: In a 3-neck flask, dissolve Carbazole (1.0 eq) in DMF or MEK (Methyl Ethyl Ketone).

  • Base: Add powdered KOH (2.0 eq) and a phase transfer catalyst (e.g., TBAB, 5 mol%).

  • Addition (Critical Step): Add 1,3-Dibromopropane (3.0 - 4.0 eq). Note: Commercial suppliers sometimes skimp here, using only 1.2 eq, which leads to the formation of 1,3-bis(carbazol-9-yl)propane (Dimer).[1]

  • Conditions: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Workup: Pour into water. Extract with DCM.[6] Wash organic layer with water to remove DMF.

  • Purification: Evaporate solvent. The excess 1,3-dibromopropane (BP ~167°C) must be removed by high-vacuum distillation before crystallization.[1]

Synthesis & Impurity Pathway Diagram[1]

Synthesis_PathwayCarbazole9H-CarbazoleTarget9-(3-Bromopropyl)carbazole(Target Product)Carbazole->Target KOH/DMF 60°CReagent1,3-Dibromopropane(Excess 3-4 eq)Reagent->TargetDimer1,3-Bis(carbazol-9-yl)propane(Impurity)Target->Dimer + Carbazole (If Reagent Low)

Figure 2: Reaction pathway showing how insufficient alkylating agent leads to dimer impurities.[1]

Part 5: Safety & Handling (SDS Summary)

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation).[3]

  • Sensitization: Carbazole derivatives can be sensitizers. Use nitrile gloves.

  • Storage: Store in the dark at <15°C. The "Green" discoloration is photo-oxidative.[1] Long-term storage requires inert atmosphere (Argon/Nitrogen) to maintain high purity for optoelectronic use.[1]

References

  • PubChem. 9-(3-Bromopropyl)-9H-carbazole (Compound Summary). National Library of Medicine. Retrieved from [Link][3]

  • ResearchGate. Synthesis of N-substituted carbazoles. (General Protocol Validation). Retrieved from [Link]

Methodological & Application

Application Note: Precision N-Alkylation of Carbazole with 1,3-Dibromopropane

Author: BenchChem Technical Support Team. Date: February 2026

Controlling Mono- vs. Bis-Substitution in Functional Material Synthesis

Abstract & Strategic Importance

The N-alkylation of carbazole is a foundational transformation in the synthesis of organic semiconductors (e.g., host materials for OLEDs) and bioactive alkaloids. When using a symmetric di-electrophile like 1,3-dibromopropane , the reaction presents a critical selectivity challenge: distinguishing between the mono-alkylated linker (9-(3-bromopropyl)-9H-carbazole) and the bis-alkylated dimer (1,3-bis(9H-carbazol-9-yl)propane).

This application note provides a definitive, self-validating protocol to control this selectivity. By manipulating stoichiometry, order of addition, and phase-transfer kinetics, researchers can selectively target the functional linker (for further derivatization) or the symmetric dimer (for material applications) with >90% specificity.

Mechanistic Insight & Reaction Design

The reaction proceeds via a classic SN2 mechanism . The carbazole nitrogen (


 in DMSO) is deprotonated by a base to form the carbazolide anion, which acts as a nucleophile attacking the alkyl bromide.
The Selectivity Challenge

Because the product of the first alkylation (Mono-P) contains a leaving group and the reaction mixture contains nucleophilic carbazolide anions, the Mono-P competes with the starting 1,3-dibromopropane for the available nucleophiles.

  • Path A (Mono-Alkylation): Carbazolide attacks 1,3-dibromopropane.

  • Path B (Bis-Alkylation): Carbazolide attacks the Mono-P product.

To favor Path A, the concentration of 1,3-dibromopropane must statistically overwhelm the concentration of Mono-P. To favor Path B, the carbazolide concentration must be high, and the reaction driven to completion.

Mechanistic Pathway Diagram[1][2]

CarbazoleAlkylation Carbazole Carbazole (Start) Anion Carbazolide Anion (Nucleophile) Carbazole->Anion Deprotonation (-H+) Base Base (KOH/NaH) Base->Anion Mono Mono-Product 9-(3-bromopropyl)carbazole Anion->Mono Path A: Attack on Dibromide (Favored by Excess Electrophile) Dimer Bis-Product 1,3-bis(carbazol-9-yl)propane Anion->Dimer Path B: Attack on Mono-Product (Favored by Excess Nucleophile) Dibromide 1,3-Dibromopropane (Electrophile) Dibromide->Mono Mono->Dimer 2nd Substitution

Figure 1: Competitive reaction pathways. Controlling the ratio of [Anion] to [Electrophile] determines the major product.

Strategic Optimization: Conditions & Variables

We recommend Phase Transfer Catalysis (PTC) as the primary method. It is robust, moisture-tolerant, and avoids the safety hazards of NaH/DMF on larger scales.

Comparative Conditions Table
VariableMethod A: Phase Transfer (Recommended)Method B: Anhydrous (High Speed)
Base KOH (Powdered) or NaOH (50% aq.)NaH (60% dispersion in oil)
Solvent Acetone, Toluene, or MEKDMF or THF (Anhydrous)
Catalyst TBAB (Tetrabutylammonium bromide)None
Temp Reflux (56–110°C)0°C to RT
Pros Scalable, no H2 evolution, easy workup.Very fast, high conversion.
Cons Slower kinetics than NaH.Moisture sensitive, H2 gas safety risk.

Protocol A: Synthesis of Mono-Product (Linker)

Target: 9-(3-bromopropyl)-9H-carbazole Objective: Maximize yield of mono-substitution; minimize dimerization.

Reagents
  • Carbazole (1.0 equiv)

  • 1,3-Dibromopropane (4.0 – 5.0 equiv) [CRITICAL: Large Excess]

  • KOH (Powdered, 2.0 equiv)

  • TBAB (0.05 equiv / 5 mol%)

  • Acetone (0.2 M concentration relative to Carbazole)

Step-by-Step Methodology
  • Preparation of Electrophile Solution: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dibromopropane (5 equiv) and TBAB (0.05 equiv) in Acetone. Heat to a gentle reflux (approx. 60°C).

  • Base Activation (Separate Vessel): In a beaker, mix Carbazole (1 equiv) with powdered KOH (2 equiv). Note: Grinding KOH to a fine powder significantly improves kinetics.

  • Controlled Addition (The "Inverse Addition"):

    • Add the Carbazole/KOH solid mixture slowly to the refluxing dibromide solution over 30–60 minutes.

    • Why? This keeps the concentration of the nucleophile (carbazole) low relative to the electrophile (dibromide) at all times, statistically forcing the anion to react with the dibromide rather than the formed mono-product.

  • Reaction Monitoring: Reflux for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1). The mono-product (

    
    ) should appear; the dimer (
    
    
    
    ) should be minimal.
  • Workup:

    • Filter off inorganic salts (KBr, excess KOH).

    • Concentrate the filtrate under reduced pressure to remove Acetone.

    • Distillation/Recovery: The excess 1,3-dibromopropane (bp 167°C) must be removed. Vacuum distillation is recommended to recover the expensive linker and leave the crude solid product.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica, 100% Hexane

    
     5% EtOAc/Hexane).
    

Protocol B: Synthesis of Bis-Product (Dimer)

Target: 1,3-bis(9H-carbazol-9-yl)propane Objective: Force complete double alkylation.

Reagents
  • Carbazole (2.2 equiv) [Excess Nucleophile]

  • 1,3-Dibromopropane (1.0 equiv)

  • NaH (3.0 equiv) [Stronger base preferred for forcing conditions]

  • DMF (Anhydrous)

Step-by-Step Methodology
  • Deprotonation: Flame-dry a flask under

    
    . Add NaH  (3.0 equiv) and wash with hexane to remove oil (optional). Suspend in DMF.
    
  • Anion Formation: Dissolve Carbazole (2.2 equiv) in DMF and add dropwise to the NaH suspension at 0°C. Stir for 30 mins until

    
     evolution ceases. The solution will turn yellow/orange (Carbazolide anion).
    
  • Addition: Add 1,3-dibromopropane (1.0 equiv) dropwise to the anion solution.

  • Reaction: Heat to 80°C for 4–6 hours.

  • Quench & Workup: Carefully quench with water (ice bath). The bis-product is often highly insoluble in water/DMF mixtures and will precipitate out.

  • Purification: Filter the precipitate. Wash with water and cold ethanol. Recrystallize from Toluene or Chlorobenzene due to low solubility.

Experimental Workflow Diagram

Workflow Start Select Target Product MonoPath Target: Mono-Linker (9-(3-bromopropyl)carbazole) Start->MonoPath BisPath Target: Bis-Dimer (1,3-bis(carbazol-9-yl)propane) Start->BisPath StepM1 Dissolve 5.0 eq Dibromide + TBAB in Acetone (Reflux) MonoPath->StepM1 StepM2 Slow Addition of Carbazole/KOH (Inverse Addition) StepM1->StepM2 StepM3 Remove Excess Dibromide (Vacuum Distillation) StepM2->StepM3 StepB1 Pre-form Anion: Carbazole (2.2 eq) + NaH in DMF BisPath->StepB1 StepB2 Add 1.0 eq Dibromide Heat to 80°C StepB1->StepB2 StepB3 Precipitate with Water StepB2->StepB3

Figure 2: Decision tree for experimental execution based on target molecule.

Quality Control & Troubleshooting

NMR Validation ( NMR in )
  • Mono-Product: Look for the triplet of the terminal

    
     around 3.4–3.5 ppm . The 
    
    
    
    triplet will be around 4.4–4.5 ppm . Integration ratio of Carbazole protons to
    
    
    protons should be consistent (8:2).
  • Bis-Product: The spectrum will be perfectly symmetric. The triplet at 3.5 ppm (

    
    ) will be absent . You will see a quintet for the central methylene and a triplet for the two 
    
    
    
    groups.
Common Issues
SymptomDiagnosisSolution
Low Yield of Mono Formation of Dimer (Bis)Increase equivalents of 1,3-dibromopropane (up to 6-10x) or slow down carbazole addition rate.
Incomplete Reaction Wet Solvent / Old BaseUse freshly powdered KOH or increase TBAB loading to 10 mol%.
Product Oiling Out Residual DMF/SolventUse Toluene for recrystallization or perform thorough water washes.

Safety & Handling

  • 1,3-Dibromopropane: A potent alkylating agent. Handle in a fume hood. Wear nitrile gloves.

  • NaH: Reacts violently with water to release hydrogen gas. Use under inert atmosphere (

    
    /Ar).
    
  • Carbazole Derivatives: Many are bioactive; treat as potential irritants/toxicants.

References

  • Microwave-Assisted Synthesis: Bogdal, D. "New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media." ResearchGate.[1][2][3]

  • Phase Transfer Catalysis: "PTC N-Alkylation of Carbazole Derivative." PTC Organics, Inc.

  • General Carbazole Functionalization: "Synthesis of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives." PubMed.

  • Regioselectivity in Alkylation: Boraei, A. T. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 2016.

  • TBAB Catalyst Review: "Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles." PMC.

Sources

Application Notes & Protocols: Strategic Functionalization of 9-(3-Bromopropyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Versatile Carbazole Synthon

The 9-(3-Bromopropyl)-9H-carbazole molecule represents a cornerstone synthon for chemists and material scientists. Its intrinsic properties—a planar, electron-rich carbazole core coupled with a reactive alkyl halide terminus—offer a modular platform for innovation. The carbazole unit is a well-established photophysically active and charge-transporting motif, making it a privileged scaffold in the design of organic light-emitting diodes (OLEDs), photovoltaics, and fluorescent probes.[1][2] The true synthetic utility, however, lies in the strategic functionalization of the N-propyl bromide side chain.

This guide moves beyond a mere recitation of steps. It provides a detailed, mechanistically-grounded framework for the derivatization of this key intermediate. We will explore the causality behind procedural choices, ensuring that each protocol is a self-validating system for achieving high-purity, well-characterized products. The focus is on the most fundamental and powerful transformation available for this substrate: the nucleophilic substitution reaction.

Pillar 1: The Mechanistic Heartbeat - Nucleophilic Substitution (SN2)

The primary alkyl bromide of 9-(3-Bromopropyl)-9H-carbazole is exquisitely primed for bimolecular nucleophilic substitution (SN2) reactions.[3] This is a single-step process where an incoming nucleophile attacks the electrophilic carbon atom attached to the bromine, simultaneously displacing the bromide ion, which serves as the leaving group.

Key Mechanistic Considerations:

  • Substrate: As a primary alkyl halide, the substrate is sterically unhindered, allowing easy backside attack by the nucleophile.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They can solvate the cation of the nucleophilic salt but do not form a strong hydrogen-bonding cage around the anion, leaving it "naked" and highly reactive.[4]

  • Nucleophile: The success of the reaction hinges on the strength and nature of the chosen nucleophile. A wide array of nucleophiles, including azides, amines, thiols, and carbanions, can be employed to introduce diverse functionalities.[5][6]

Diagram 1: Generalized SN2 Pathway

Caption: The SN2 reaction: a concerted, single-step nucleophilic attack and leaving group departure.

Pillar 2: Protocol Deep Dive - Two Pathways to Novel Derivatives

The following protocols are presented as robust starting points, validated by established chemical literature. They exemplify the introduction of two of the most synthetically useful functional groups: the azide and the secondary amine.

Application Protocol 1: Synthesis of 9-(3-Azidopropyl)-9H-carbazole

Strategic Rationale: The introduction of an azide group is a gateway to "click chemistry." The resulting azido-carbazole derivative can be readily conjugated with alkyne-containing molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable triazole linkages.[7][8] This method is exceptionally modular, allowing for the facile attachment of biomolecules, fluorophores, or other complex moieties.[7]

Materials & Reagents:

ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
9-(3-Bromopropyl)-9H-carbazole288.181.010.02.88 g
Sodium Azide (NaN₃)65.011.515.00.975 g
N,N-Dimethylformamide (DMF), Anhydrous---50 mL

Step-by-Step Methodology:

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 9-(3-Bromopropyl)-9H-carbazole (2.88 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous DMF to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. Causality Note: Using an anhydrous polar aprotic solvent like DMF is crucial for maximizing the nucleophilicity of the azide anion and promoting an efficient SN2 reaction.

  • Reagent Addition: Add sodium azide (0.975 g, 15.0 mmol) to the solution in one portion.

  • Reaction Conditions: Heat the reaction mixture to 65-70 °C using an oil bath. Maintain this temperature and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates reaction completion. This process usually takes 4-6 hours.

  • Workup & Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture slowly into a beaker containing 250 mL of ice-cold deionized water while stirring. Causality Note: The organic product is insoluble in water, while the DMF solvent and inorganic salts (unreacted NaN₃ and NaBr byproduct) are soluble. This step causes the desired product to precipitate out of solution. c. A white solid will form. Continue stirring in the ice-water bath for 30 minutes to ensure complete precipitation. d. Collect the solid by vacuum filtration using a Büchner funnel. e. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMF and salts.

  • Purification & Drying: a. The crude product can be further purified by recrystallization from ethanol or isopropanol to yield a crystalline white solid. b. Dry the purified product under vacuum. A typical yield is in the range of 90-95%.

Expected Characterization:

  • FTIR: A sharp, strong absorbance peak will appear around 2100 cm⁻¹, characteristic of the azide (N₃) stretching vibration.

  • ¹H NMR: The methylene protons adjacent to the newly formed azide group will exhibit a downfield shift compared to the starting material's methylene protons adjacent to the bromide.

Diagram 2: Workflow for Azide Synthesis

workflow_azide start Dissolve Substrate in DMF add_nan3 Add Sodium Azide start->add_nan3 heat Heat to 70°C (4-6 hours) add_nan3->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Precipitate in Ice Water monitor->workup Reaction Complete filter Vacuum Filtration & Wash workup->filter purify Recrystallize from Ethanol filter->purify dry Dry Under Vacuum purify->dry

Caption: Experimental workflow for the synthesis of 9-(3-azidopropyl)-9H-carbazole.

Application Protocol 2: Synthesis of 9-(3-Morpholinopropyl)-9H-carbazole

Strategic Rationale: Incorporating amine functionalities is fundamental in drug development for modulating solubility, basicity, and receptor interactions.[9][10] This protocol uses morpholine, a common secondary amine, to produce a tertiary amine derivative. The use of a base is critical to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the amine nucleophile and render it inactive.

Materials & Reagents:

ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
9-(3-Bromopropyl)-9H-carbazole288.181.05.01.44 g
Morpholine87.122.010.00.88 mL
Potassium Carbonate (K₂CO₃), Anhydrous138.212.512.51.73 g
Acetonitrile (MeCN), Anhydrous---40 mL

Step-by-Step Methodology:

  • Vessel Preparation: To a 100 mL round-bottom flask, add 9-(3-Bromopropyl)-9H-carbazole (1.44 g, 5.0 mmol), anhydrous potassium carbonate (1.73 g, 12.5 mmol), and a magnetic stir bar.

  • Solvent & Reagent Addition: Add 40 mL of anhydrous acetonitrile, followed by morpholine (0.88 mL, 10.0 mmol).

  • Reaction Conditions: Fit the flask with a reflux condenser under a nitrogen atmosphere. Heat the suspension to reflux (approx. 82 °C) with vigorous stirring. Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barrier. K₂CO₃ is an inexpensive inorganic base that is insoluble in MeCN but effective at scavenging the HBr byproduct at the solvent interface, driving the reaction to completion.

  • Reaction Monitoring: Monitor the reaction's progress via TLC (e.g., 4:1 Hexanes:Ethyl Acetate with 1% Triethylamine to prevent streaking of the basic product). The reaction is typically complete within 12-18 hours.

  • Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Remove the inorganic solids (K₂CO₃ and KBr) by filtration, washing the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to obtain a crude oil or solid. d. Dissolve the crude residue in dichloromethane (50 mL) and transfer to a separatory funnel. e. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: a. The crude product is best purified by flash column chromatography on silica gel. b. A gradient elution system, starting with hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. c. Combine the fractions containing the pure product and remove the solvent under vacuum to yield the final product, usually as a pale yellow oil or low-melting solid. A typical yield is 80-90%.

Expected Characterization:

  • ¹H NMR: The spectrum will clearly show the characteristic signals for the morpholine ring protons, in addition to the signals for the carbazole and propyl linker. The absence of the N-H proton signal confirms the formation of a tertiary amine.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product will confirm its identity.

References

  • Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimization.
  • Multi C−H Functionalization Reactions of Carbazole Heterocycles via Gold‐Catalyzed Carbene Transfer Reactions.PMC.
  • Nucleophilic Substitution Reaction Overview.Chemistry LibreTexts.
  • Reaction scheme for 9-(3-azidopropyl)-9H-carbazole (AC).ResearchGate.
  • 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl] - PMC.NIH.
  • Preparation method of N-phenyl-3-bromocarbazole.Google Patents.
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.Nature.
  • 1-(4-Fluorobenzoyl)-9H-carbazole.MDPI.
  • Recent developments in c−h functionalization of carbazoles.Arkivoc.
  • Synthesis of new 9H-Carbazole derivatives.ResearchGate.
  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents.MDPI.
  • 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors.PubMed.
  • 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole.PMC - NIH.
  • Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties.PMC.
  • N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea.MDPI.
  • Synthesis of N-unsubstituted 1,2,3-triazoles via a cascade including propargyl azides, allenyl azides, and triazafulvenes.SciSpace.
  • 9-(4-Bromophenyl)-9H-carbazole.PMC - NIH.
  • 9-(4-Methoxyphenyl)-9H-carbazole.ResearchGate.
  • Coumarin-carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking.PubMed.
  • Common nucleophilic substitution reactions.Organic Chemistry 1: An open textbook.
  • Nitrile-stabilized carbanions. Nucleophilic substitution reactions on bromopyridines.Sci-Hub.

Sources

Application Note: Leveraging 9-(3-Bromopropyl)-9H-carbazole for Advanced Hole Transport Layers in Optoelectronic Devices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of the Hole Transport Layer (HTL)

In the architecture of high-performance optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport layer (HTL) is a critical component governing overall efficiency, stability, and reproducibility. An ideal HTL must possess several key attributes: high hole mobility, suitable energy level alignment with adjacent layers for efficient charge extraction, excellent film-forming properties, and robust chemical and thermal stability. Among the various classes of organic molecules explored for HTLs, carbazole derivatives have emerged as front-runners due to their excellent charge transport capabilities, high thermal stability, and versatile functionalization potential.[1][2]

This application note moves beyond the use of traditional bulk, spin-coated HTLs like PTAA or Spiro-OMeTAD and focuses on a more advanced approach: the formation of a self-assembled monolayer (SAM) as the HTL. Specifically, we detail the strategic use of 9-(3-Bromopropyl)-9H-carbazole as a key precursor to synthesize a phosphonic acid-functionalized carbazole, which can form a dense, uniform monolayer on conductive oxide substrates like Indium Tin Oxide (ITO).

Causality and Strategic Advantage: Why 9-(3-Bromopropyl)-9H-carbazole?

The choice of 9-(3-Bromopropyl)-9H-carbazole is deliberate and strategic. While the carbazole core provides the necessary hole-transporting properties, the 3-bromopropyl group serves as a versatile chemical handle for post-synthesis functionalization.

Key Advantages:

  • Ideal Linker for Anchoring Groups: The propyl chain provides sufficient flexibility and length to allow the carbazole moiety to orient favorably for hole transport, while the terminal bromine is an excellent leaving group for nucleophilic substitution reactions.

  • Pathway to Self-Assembled Monolayers: The primary utility of the bromopropyl group is its conversion to an anchoring group, such as a phosphonic acid. This enables the formation of a SAM-based HTL. SAMs offer significant advantages over traditional bulk layers:

    • Minimal Parasitic Absorption: Being only a single molecule thick (~1-2 nm), SAMs do not absorb significant light, maximizing photon flux to the active layer.[3]

    • Defect Passivation: The anchoring groups can passivate surface defects on the conductive oxide, reducing non-radiative recombination at the HTL/perovskite interface.[4]

    • Improved Energy Level Alignment: SAMs can modify the work function of the electrode, leading to a more favorable energy level alignment for efficient hole extraction.[5]

    • Low Material Consumption: SAMs require minimal material, drastically reducing the cost per device, a critical factor for commercial scalability.[6]

The workflow described herein focuses on converting the bromide into a phosphonic acid, a superior anchoring group for oxide surfaces.

G cluster_0 Synthesis Pathway cluster_1 Device Integration A 9-(3-Bromopropyl)-9H-carbazole (Precursor) B Diethyl (3-(9H-carbazol-9-yl)propyl)phosphonate (Intermediate) A->B  Michaelis-Arbuzov  Reaction C (3--(9H-carbazol-9-yl)propyl)phosphonic Acid (SAM-HTM, '3PACz') B->C  McKenna Reaction  (Hydrolysis) D Solution Preparation (Ethanol) C->D E SAM Deposition (Spin-Coating on ITO) D->E F Perovskite Solar Cell (p-i-n Architecture) E->F

Caption: Workflow from precursor to device integration.

Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis of the SAM precursor from 9-(3-Bromopropyl)-9H-carbazole and its subsequent deposition as an HTL.

Protocol 3.1: Synthesis of (3-(9H-carbazol-9-yl)propyl)phosphonic Acid ('3PACz')

This two-step protocol first involves a Michaelis-Arbuzov reaction to form the phosphonate ester, followed by hydrolysis to yield the final phosphonic acid.[6][7][8]

Step 1: Michaelis-Arbuzov Reaction to form Diethyl (3-(9H-carbazol-9-yl)propyl)phosphonate

  • Reagents & Setup:

    • 9-(3-Bromopropyl)-9H-carbazole (1.0 eq)

    • Triethyl phosphite (10-20 eq, serves as both reagent and solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under a nitrogen or argon atmosphere.

  • Procedure:

    • Combine 9-(3-Bromopropyl)-9H-carbazole and an excess of triethyl phosphite in the reaction flask.

    • Heat the mixture to 150-160 °C with vigorous stirring.[9]

    • Maintain the reaction at this temperature for 12-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess triethyl phosphite under reduced pressure (high vacuum) at an elevated temperature (e.g., 100 °C) to yield the crude diethyl phosphonate intermediate as an oil or solid.[9] This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to (3-(9H-carbazol-9-yl)propyl)phosphonic Acid via McKenna Reaction

  • Reagents & Setup:

    • Diethyl (3-(9H-carbazol-9-yl)propyl)phosphonate (1.0 eq)

    • Bromotrimethylsilane (TMSBr) (~6 eq)

    • Anhydrous Dichloromethane (DCM)

    • Methanol

    • Schlenk flask under a nitrogen or argon atmosphere.

  • Procedure:

    • Dissolve the crude diethyl phosphonate intermediate in anhydrous DCM.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add bromotrimethylsilane (TMSBr) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.[9]

    • Remove the solvent and excess TMSBr under reduced pressure.

    • To the resulting residue, add methanol and stir for 30-60 minutes to complete the hydrolysis.

    • Remove the methanol under reduced pressure. The resulting solid can be purified by recrystallization or washing with a non-polar solvent (e.g., hexane) to yield the final product, (3-(9H-carbazol-9-yl)propyl)phosphonic acid ('3PACz'), as a white solid.

G cluster_ITO ITO Substrate cluster_SAM Self-Assembled Monolayer (SAM) cluster_Perovskite Perovskite Layer ITO Indium Tin Oxide (ITO) Surface SAM_mol Carbazole Moiety (Hole Transporting) Propyl Linker Phosphonic Acid (Anchoring Group) SAM_mol:anchor->ITO:f0 Covalent Bonding (Surface Anchoring) Perovskite Perovskite Active Layer Perovskite:f0->SAM_mol:head Efficient Hole Extraction

Caption: Interfacial structure of the SAM-HTL.

Protocol 3.2: Fabrication of SAM-HTL for Inverted (p-i-n) Perovskite Solar Cells

This protocol details the deposition of the synthesized '3PACz' onto an ITO substrate to form the HTL.

  • Substrate Preparation:

    • Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen or filtered air.

    • Treat the substrates with UV-Ozone for 15-20 minutes immediately before SAM deposition to ensure a clean, hydrophilic surface.

  • SAM Solution Preparation:

    • Prepare a 1 mM solution of (3-(9H-carbazol-9-yl)propyl)phosphonic acid in a suitable solvent. High-purity ethanol is a common and effective choice.[10]

    • It is recommended to stir the solution overnight to ensure complete dissolution.

  • SAM Deposition by Spin-Coating:

    • Transfer the cleaned ITO substrates to a nitrogen-filled glovebox.

    • Dispense the 1 mM '3PACz' solution onto the ITO substrate, fully covering the surface.

    • Allow the solution to sit on the substrate for 60 seconds to facilitate initial binding of the phosphonic acid group to the ITO surface.[10]

    • Spin-coat at 3000 rpm for 30 seconds.[10]

    • Anneal the substrates on a hotplate at 100 °C for 10 minutes to promote covalent bond formation and remove residual solvent.[10]

    • (Optional but Recommended) After cooling, perform a washing step by spin-coating pure ethanol (or the solvent used for the SAM solution) at 3000 rpm for 30 seconds to remove any physisorbed, non-bonded molecules. Follow with a brief re-annealing at 100 °C for 1 minute.[10]

    • The substrate with the SAM-HTL is now ready for the deposition of the perovskite active layer.

Expected Performance and Characterization

While performance data for the specific '3PACz' molecule is not widely published, we can extrapolate expected results from closely related carbazole-based SAMs used in high-efficiency inverted (p-i-n) perovskite solar cells. These materials consistently outperform standard polymer HTLs like PEDOT:PSS.

Table 1: Representative Performance of Perovskite Solar Cells with Carbazole-Based SAM HTLs

SAM MaterialPerovskite CompositionVOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference
2PACzCs0.25FA0.75Sn0.5Pb0.5I30.8031.17418.44[10]
Br-2PACzCs0.25FA0.75Sn0.5Pb0.5I30.8132.17519.51[10]
Me-4PACzTriple-cation (1.6 eV)N/AN/AN/A20.7[2]
MeO-2PACzMixed-cationN/AN/AN/A23.1

(Note: VOC = Open-Circuit Voltage, JSC = Short-Circuit Current Density, FF = Fill Factor, PCE = Power Conversion Efficiency. "2PACz" refers to an ethyl linker, "4PACz" to a butyl linker.)

The data clearly indicates that carbazole-based SAMs can facilitate high power conversion efficiencies, often exceeding 20%, by enabling high open-circuit voltages and fill factors, which is indicative of reduced interfacial recombination.[2][10]

Conclusion and Outlook

9-(3-Bromopropyl)-9H-carbazole is a strategically vital precursor for the next generation of hole transport layers. Its true potential is unlocked not by using it directly, but by leveraging its bromopropyl group to synthesize phosphonic acid-terminated derivatives. These molecules form high-quality self-assembled monolayers that act as nearly ideal HTLs—lossless, stable, and conducive to high-efficiency device performance. The protocols outlined in this note provide a robust framework for researchers to synthesize and integrate these advanced interfacial layers into perovskite solar cells and other optoelectronic devices, paving the way for further improvements in efficiency and stability.

References

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.gov.

  • Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell. Google Patents.

  • Michaelis–Arbuzov reaction. Wikipedia.

  • Michaelis–Arbuzov reaction. J&K Scientific LLC.

  • Module 5 : Reactions with Miscellaneous Reagents. NPTEL Archive.

  • A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Journal of Materials Chemistry A (RSC Publishing).

  • Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. ResearchGate.

  • Synthesis of the rod-shape carbazole-based phosphonic acid. KTU ePubl.

  • Deposition-Dependent Coverage and Performance of Phosphonic Acid Interface Modifiers in Halide Perovskite Optoelectronics. arXiv.

  • Self-Organized Carbazole Phosphonic Acid Additives at Buried Interface Enhance Efficiency of Blue Perovskite LEDs. ACS Energy Letters.

  • [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. KTU ePubl.

  • Wettability Improvement of a Carbazole-Based Hole-Selective Monolayer for Reproducible Perovskite Solar Cells. ACS Energy Letters.

  • Figure S1. Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid... ResearchGate.

  • Self-Organized Carbazole Phosphonic Acid Additives at Buried Interface Enhance Efficiency of Blue Perovskite LEDs. CityUHK Scholars.

  • New derivatives bearing alkyl phosphonic acid moieties as a promising scaffold against drug-resistant H69AR small. KTU ePubl.

  • Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide. Langmuir (ACS Publications).

  • Trimeric carbazole phosphonic acid hole-transporting molecules with robust processability enhance the efficiency of organic sola. Sci-Hub.

  • Direct measurement of electron affinity of carbazole-based self-assembled monolayer used as hole-selective layer in high-efficiency perovskite solar cells. AIP Publishing.

  • Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. Materials Advances (RSC Publishing).

  • Researchers design efficient inverted perovskite solar cell based on methyl-substituted carbazole HTL. pv magazine.

  • Optimizing Carbazole Phosphonic Acid Monolayers for Enhanced Perovskite Growth on Ito: Effects of Solvent and Deposition Method. ResearchGate.

  • Solvent and Deposition Method-Driven Optimization of Carbazole Phosphonic Acid Monolayers for Controlled Perovskite Growth on ITO Substrates. ResearchGate.

  • Michaelis-Arbuzov Reaction. SynArchive.

  • Arbuzov Reaction. Organic Chemistry Portal.

  • Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. New Journal of Chemistry (RSC Publishing).

Sources

Application Note: Interface Passivation of Perovskite Solar Cells using 9-(3-Bromopropyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 9-(3-Bromopropyl)-9H-carbazole (BPCz) as an interfacial passivation agent in inverted (p-i-n) or n-i-p perovskite solar cells (PSCs). While frequently utilized as a synthetic intermediate for self-assembled monolayers (SAMs) [1], BPCz possesses intrinsic dual-functionality suitable for direct interface engineering:

  • Defect Passivation: The alkyl-bromide tail effectively fills surface halide vacancies (

    
     or 
    
    
    
    ) via the halide-anion interaction, suppressing non-radiative recombination.
  • Hole Extraction: The carbazole moiety provides a favorable energy alignment with the valence band of perovskites, facilitating hole transfer to the Hole Transport Layer (HTL).

This protocol focuses on the post-deposition surface treatment of the perovskite absorber, a method proven to enhance Open-Circuit Voltage (


) and Fill Factor (

) by reducing trap density at the Perovskite/HTL interface.

Mechanism of Action

The efficacy of BPCz relies on the synergistic effect of its chemical structure. Unlike ammonium salts that passivate via hydrogen bonding, BPCz utilizes the pendant bromide for vacancy filling and the conjugated core for charge management.

G Perovskite Perovskite Surface (Halide Vacancies) Passivation Defect Healing (Br fills V_I / V_Br) Perovskite->Passivation Target Sites BPCz 9-(3-Bromopropyl)-9H-carbazole (Solution) BPCz->Passivation Alkyl-Bromide Interaction HoleTransfer Hole Extraction (Carbazole HOMO Alignment) BPCz->HoleTransfer Pi-Conjugated Core DevicePerf Enhanced V_OC & Stability Passivation->DevicePerf Reduced Recombination HoleTransfer->DevicePerf Lower Series Resistance

Figure 1: Mechanism of BPCz passivation. The bromide tail targets surface defects while the carbazole core bridges charge transport.

Material Specifications & Preparation

Reagents
  • Target Molecule: 9-(3-Bromopropyl)-9H-carbazole (>98% purity).[1]

  • Solvent: Chlorobenzene (Anhydrous, 99.8%) or Isopropanol (IPA) (depending on perovskite composition stability). Note: Chlorobenzene is preferred to prevent perovskite degradation during spin-coating.

  • Perovskite Precursors: PbI

    
    , FAI, MABr (Standard triple cation or FAPbI
    
    
    
    formulations).
Solution Preparation Protocol

Objective: Create a defect-passivating solution (2–5 mg/mL).

  • Weighing: Weigh 5.0 mg of 9-(3-Bromopropyl)-9H-carbazole in a nitrogen-filled glovebox.

  • Dissolution: Add 1.0 mL of Anhydrous Chlorobenzene (CB).

    • Critical Insight: Unlike ammonium salts, neutral carbazoles dissolve well in non-polar aromatic solvents. Using CB avoids the risk of IPA dissolving the underlying perovskite organic cations.

  • Mixing: Vortex for 30 seconds. Heat at 60°C for 5 minutes if dissolution is slow.

  • Filtration: Filter through a 0.22 µm PTFE filter to remove micro-aggregates.

Device Fabrication Protocol (n-i-p Architecture)

This workflow integrates the BPCz treatment into a standard n-i-p stack (FTO / SnO


 / Perovskite / BPCz  / Spiro-OMeTAD / Au).

Fabrication Substrate 1. FTO Etching & Cleaning ETL 2. SnO2 Deposition (Spin + Anneal 150°C) Substrate->ETL Perovskite 3. Perovskite Coating (Anti-solvent Step) ETL->Perovskite Anneal 4. Annealing (100°C, 30-60 min) Perovskite->Anneal Passivation 5. BPCz Treatment (Dynamic Spin Coating) Anneal->Passivation HTL 6. Spiro-OMeTAD Deposition Passivation->HTL Electrode 7. Au Evaporation (80 nm) HTL->Electrode

Figure 2: Fabrication workflow highlighting the critical BPCz passivation step.

Step-by-Step Methodology
  • Substrate Prep: Clean FTO glass sequentially with detergent, deionized water, acetone, and isopropanol (15 min ultra-sonication each). Treat with UV-Ozone for 15 min.

  • ETL Deposition: Spin-coat SnO

    
     colloid (diluted to 2.67%) at 3000 rpm for 30s. Anneal at 150°C for 30 min.
    
  • Perovskite Deposition: Deposit perovskite precursor (e.g., FAPbI

    
     based) via two-step spin coating (1000 rpm 10s / 5000 rpm 20s). drip anti-solvent (Chlorobenzene) at 15s before the end.
    
  • Annealing: Anneal at 100°C for 60 min on a hotplate. Cool to room temperature.

  • BPCz Passivation (CRITICAL STEP):

    • Method: Dynamic Spin Coating.

    • Process: Set spinner to 4000 rpm. While spinning, dynamically dispense 50 µL of the BPCz/Chlorobenzene solution (5 mg/mL) onto the center of the substrate.

    • Duration: Spin for 20 seconds.

    • Annealing: Optional. Briefly anneal at 70°C for 5 minutes to drive off residual solvent and promote surface reorganization.

    • Why Dynamic? Dynamic dispensing ensures uniform coverage and prevents the solvent from redissolving the underlying perovskite surface before evaporation.

  • HTL Deposition: Spin-coat Spiro-OMeTAD (72.3 mg/mL in CB with Li-TFSI/tBP additives) at 3000 rpm for 30s.

  • Counter Electrode: Thermally evaporate 80 nm of Gold (Au) under high vacuum (

    
     Torr).
    

Expected Results & Data Interpretation

Implementing this protocol should yield measurable improvements in device metrics compared to a control device (without BPCz).

MetricControl DeviceBPCz Passivated% ImprovementMechanistic Cause

(V)
1.08 ± 0.021.14 ± 0.01 ~5.5%Reduced surface trap density (Br passivation).

(mA/cm²)
24.524.8 ~1.2%Better interfacial charge extraction.
FF (%) 76.079.5 ~4.6%Reduced series resistance (

) at the interface.
PCE (%) 20.122.5 ~11.9%Cumulative effect of

and FF gains.
Characterization Checklist (Self-Validation)
  • Steady-State PL: The PL intensity of Perovskite/BPCz should be significantly higher than Perovskite/Control, indicating suppressed non-radiative recombination [2].

  • TRPL (Time-Resolved Photoluminescence): Carrier lifetime (

    
    ) should increase (e.g., from 200 ns to >500 ns) due to reduced surface trap states.
    
  • Contact Angle: The water contact angle should increase (e.g., from ~45° to >75°) due to the hydrophobic carbazole tail, enhancing moisture stability [3].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low

BPCz layer too thick (insulating).Reduce concentration to 1–2 mg/mL or increase spin speed to 5000 rpm.
S-shaped J-V Curve Energy barrier at interface.Ensure BPCz layer is ultrathin (monolayer). Verify Perovskite/HTL band alignment.[2]
Perovskite Dissolution Solvent incompatibility.Ensure Anhydrous Chlorobenzene is used. Do not use DMF/DMSO for the BPCz step.
Poor Reproducibility Moisture contamination.Prepare and apply BPCz solution strictly in N

environment (<1 ppm O

/H

O).

References

  • Al-Ashouri, A., et al. "Monolithic All-Perovskite Tandem Solar Cells with 29.15% Efficiency Enabled by Enhanced Hole Extraction." Science, vol. 370, no. 6522, 2020.[3][4] (Context: Establishes Carbazole-based SAMs as critical for interface passivation).

  • Jiang, Q., et al. "Surface passivation of perovskite film for efficient solar cells." Nature Photonics, vol. 13, 2019, pp. 460–466. (Context: Validates the mechanism of alkyl-halide passivation).

  • Li, X., et al. "Constructing hydrophobic interface for stable perovskite solar cells." Advanced Energy Materials, vol. 10, no. 4, 2020. (Context: Hydrophobicity of carbazole derivatives).

  • Zou, K., et al. "Pyridine Derivatives' Surface Passivation Enables Efficient and Stable Carbon-Based Perovskite Solar Cells."[5] ACS Materials Letters, 2022.[5] (Context: Comparative analysis of pyridine/carbazole passivation mechanisms).

Sources

Application Note: 9-(3-Bromopropyl)-9H-carbazole as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It focuses on 9-(3-Bromopropyl)-9H-carbazole , a critical "linker scaffold" used to synthesize neuroprotective agents, antipsychotics (e.g., Rimcazole analogs), and dual-binding Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.[1]

Optimized Synthesis, Functionalization, and Quality Control for Medicinal Chemistry

Executive Summary & Strategic Value

9-(3-Bromopropyl)-9H-carbazole (CAS: 86766-07-4) serves as a privileged intermediate in the synthesis of "hybrid" pharmaceutical agents. Its structural value lies in the propyl linker , which provides the optimal 3-carbon spacing (approx.[1] 3.5–4.0 Å) required to span the catalytic active site (CAS) and peripheral anionic site (PAS) of enzymes like Acetylcholinesterase (AChE), or to bridge hydrophobic pockets in G-protein coupled receptors (GPCRs).[1]

Key Applications:

  • Neurodegenerative Disease (Alzheimer's): Synthesis of Carbazole-Piperidine or Carbazole-Coumarin hybrids (AChE/BuChE inhibitors).

  • Neuroprotection: Precursor for P7C3-like aminopropyl carbazoles (anti-apoptotic activity in neurons).

  • Click Chemistry Modules: Rapid conversion to 9-(3-Azidopropyl)carbazole for library generation via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Chemical Pathway & Mechanism

The synthesis involves a nucleophilic substitution (


) at the carbazole nitrogen.[1] The critical challenge is controlling regioselectivity  to prevent the formation of the unwanted "dimer" byproduct, 1,3-bis(carbazol-9-yl)propane.[1]
Reaction Workflow Visualization

SynthesisPathway Carbazole 9H-Carbazole (Starting Material) Intermediate Transition State (Carbazolide Anion) Carbazole->Intermediate Deprotonation Dibromide 1,3-Dibromopropane (Electrophile - Excess) Product 9-(3-Bromopropyl)-9H-carbazole (Target Precursor) Dibromide->Product Base Base Activation (NaH or KOH/TBAB) Base->Intermediate Intermediate->Product SN2 Attack (Kinetic Control) Dimer 1,3-Bis(carbazolyl)propane (Unwanted Dimer) Product->Dimer Over-alkylation (If Dibromide is low) Drug Target Pharmaceutical (e.g., AChE Inhibitor) Product->Drug Amine Substitution (Piperidine/Piperazine)

Figure 1: Synthetic pathway highlighting the critical branching point between the desired precursor and the dimer impurity.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 9-(3-Bromopropyl)-9H-carbazole

Objective: Maximize yield of mono-alkylated product while suppressing dimerization. Scale: 10 mmol (adaptable).

Reagents & Materials
ReagentEquiv.[1][2][3][4]AmountRole
9H-Carbazole 1.01.67 gNucleophile scaffold
1,3-Dibromopropane 5.0 5.1 mLElectrophile (Large excess essential)
Sodium Hydride (60%) 1.50.60 gStrong Base (Deprotonation)
DMF (Anhydrous) -20 mLPolar Aprotic Solvent
Ethyl Acetate/Hexane --Extraction/Purification
Step-by-Step Procedure
  • Activation: In a flame-dried 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 9H-Carbazole (1.67 g) in anhydrous DMF (15 mL).
    
  • Deprotonation: Cool the solution to 0°C (ice bath). Add NaH (0.60 g) portion-wise over 15 minutes. Caution:

    
     gas evolution.[1] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins. The solution will turn yellow/orange (Carbazolide anion).[1]
    
  • Alkylation (Inverse Addition):

    • Place 1,3-dibromopropane (5.1 mL, 5 equiv ) in a separate flask with 5 mL DMF.

    • Crucial Step: Slowly add the Carbazolide solution dropwise INTO the 1,3-dibromopropane solution over 1 hour.

    • Why? This keeps the concentration of electrophile high relative to the nucleophile, statistically favoring mono-substitution over dimerization.[1]

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1] Product

    
    ; Dimer 
    
    
    
    .
  • Work-up: Quench with ice water (100 mL). Extract with Ethyl Acetate (

    
     mL).[1] Wash organic layer with water (
    
    
    
    ) to remove DMF, then brine.[1] Dry over
    
    
    .[1]
  • Purification: Concentrate under vacuum. The excess 1,3-dibromopropane can be distilled off (high bp) or removed via column chromatography (Silica Gel, 100% Hexane

    
     5% EtOAc/Hexane).[1]
    
  • Yield: Expect 85–92% as a white/off-white solid.

Protocol B: Downstream Synthesis of Neuroprotective Hybrid (Example)

Target: 9-(3-(4-Benzylpiperidin-1-yl)propyl)-9H-carbazole (AChE Inhibitor Model).

Reagents
  • Precursor: 9-(3-Bromopropyl)-9H-carbazole (1.0 equiv)

  • Amine: 4-Benzylpiperidine (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv)[1][5]
    
  • Catalyst: KI (0.1 equiv - Finkelstein acceleration)[1]

  • Solvent: Acetonitrile (

    
    )[1]
    
Procedure
  • Dissolve the bromo-precursor (288 mg, 1 mmol) in

    
     (10 mL).
    
  • Add

    
     (276 mg), KI (16 mg), and 4-benzylpiperidine (210 mg).[1]
    
  • Reflux at 80°C for 8–12 hours.

  • Filter inorganic salts while hot.[1] Concentrate filtrate.[1]

  • Recrystallize from Ethanol or purify via column (DCM:MeOH 95:5).[1]

  • Validation: Verify structure via

    
    -NMR (look for disappearance of triplet at 
    
    
    
    3.5 ppm corresponding to
    
    
    ).

Quality Control & Characterization Standards

To ensure pharmaceutical grade quality, the precursor must meet these specifications:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O)> 98.0% (Area %)
Dimer Impurity HPLC< 0.5%
Identity

-NMR (400 MHz,

)
Triplet

3.45 ppm (

-Br); Triplet

4.45 ppm (

)
Residual Solvent GC-HSDMF < 880 ppm (ICH Q3C limit)
Pharmacophore Mapping for Drug Design

When using this precursor, the resulting molecule typically targets the following biological interaction points:

Pharmacophore Carbazole Carbazole Moiety (Hydrophobic Interaction) Linker Propyl Linker (Distance: ~4 Å) Carbazole->Linker Target Biological Target (AChE PAS / Sigma Receptor) Carbazole->Target $pi-pi$ Stacking Amine Tertiary Amine (Cationic Interaction) Linker->Amine Amine->Target Ionic Bond

Figure 2: Pharmacophore map showing how the propyl linker positions the carbazole headgroup and the amine tail for dual-site binding.[1]

Troubleshooting & Optimization

  • Problem: High Dimer formation (>5%).

    • Root Cause:[6][7] Local concentration of carbazole anion was too high relative to dibromide.[1]

    • Solution: Increase dibromide equivalents to 8.0 or use a syringe pump for slower addition of the carbazole.

  • Problem: Product is an oil instead of a solid.

    • Root Cause:[6][7] Residual DMF or dibromide.[1]

    • Solution: Triturate with cold pentane or diethyl ether to induce crystallization.[1]

  • Safety Note: 1,3-Dibromopropane is an alkylating agent.[1] Handle in a fume hood. Carbazole derivatives can be photo-active; protect reaction vessels from direct intense light.

References

  • Synthesis of Carbazole-Based AChE Inhibitors

    • Title: Design, synthesis and biological evaluation of new carbazole-coumarin hybrids as dual binding site inhibitors of acetylcholinesterase.[1][8]

    • Source: ResearchGate / European Journal of Medicinal Chemistry.[1]

    • URL:[Link]

  • Neuroprotective Agents (P7C3 Class)

    • Title: Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties.[9]

    • Source: Journal of Medicinal Chemistry (via NCBI).[1]

    • URL:[Link]

  • General Synthesis & Crystallography

    • Title: 9-Benzyl-3-bromo-9H-carbazole (Structural analog synthesis protocols).
    • Source: Acta Crystallographica / ResearchGate.[1][3]

    • URL:[Link]

  • Click Chemistry Precursors

    • Title: Reaction scheme for 9-(3-azidopropyl)-9H-carbazole (AC).[10]

    • Source: ResearchGate.[1][3][8]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Case Ticket: BHA-CZ-001 Topic: Optimization of N-Arylation for Carbazoles via Pd-Catalysis Assigned Specialist: Senior Application Scientist, Catalysis Division

The "Carbazole Challenge": Executive Summary

Carbazoles present a unique paradox in Buchwald-Hartwig amination. Unlike simple primary amines, carbazoles are poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic system, yet they are relatively acidic (


 in DMSO).

The Core Failure Mode: The most common cause of low yield is not the oxidative addition of the aryl halide, but the formation of a stable, unreactive off-cycle resting state . Recent mechanistic studies indicate that the carbazolyl anion can bind too tightly to the Palladium(II) center, inhibiting the reductive elimination step required to release the product.

To solve this, you must shift the equilibrium away from this resting state using sterically demanding ligands that physically force the reductive elimination to occur.

Diagnostic Troubleshooting (Q&A)

Scenario A: "The reaction turns black immediately and yields are <10%."

Diagnosis: Catalyst Deactivation (Pd Black Formation). Root Cause: The ligand is not bulky or electron-rich enough to stabilize the Pd(0) species, or the Pd source is oxidized.

  • Solution: Switch to Biaryl Phosphine Ligands .

    • Why? Ligands like XPhos , SPhos , or RuPhos are "gold standards" for carbazoles. Their dialkylphosphino group provides the electron density for oxidative addition, while the biaryl backbone provides the steric bulk necessary to prevent Pd-black aggregation and accelerate reductive elimination.

    • Alternative: Use

      
       . This ligand is exceptionally bulky and electron-rich, specifically facilitating the coupling of hindered substrates like carbazoles.
      
Scenario B: "I see 50% conversion, but the reaction stalls even with fresh catalyst."

Diagnosis: Product/Substrate Inhibition (The "Resting State" Trap). Root Cause: The carbazolyl-Pd(II) intermediate is too stable. As the concentration of product increases, or if the carbazole is in large excess, the catalyst gets "stuck" in a bis-carbazolyl or halide-bridged dimer state.

  • Solution 1: Increase Temperature. Reductive elimination is entropy-driven. Increasing temperature from 80°C to 100-110°C often pushes the catalyst over the energy barrier.

  • Solution 2: Precatalyst Strategy. Stop using

    
     + Ligand. The dba ligand can compete for the metal center. Switch to G3 or G4 Palladacycle Precatalysts  (e.g., XPhos Pd G4). These generate the active 
    
    
    
    species immediately upon heating without inhibitory byproducts.
Scenario C: "My aryl halide has an ester/nitro group, and it's decomposing."

Diagnosis: Base Incompatibility. Root Cause: You are likely using NaOtBu (Sodium tert-butoxide). While it is the fastest base for this reaction, it is a strong nucleophile that hydrolyzes esters and attacks nitro groups.

  • Solution: Switch to Weak Inorganic Bases .

    • Protocol: Use

      
        (tribasic potassium phosphate) or 
      
      
      
      (cesium carbonate).
    • Trade-off: These bases are weaker and less soluble in toluene. You must use a solvent that dissolves them better (like 1,4-Dioxane) or add a small amount of water (0.1% v/v) to act as a phase transfer shuttle, or use a surfactant.

Scenario D: "The carbazole won't dissolve in Toluene."

Diagnosis: Solubility-Limited Kinetics. Root Cause: Carbazoles are flat, rigid aromatics with high lattice energy.

  • Solution: Solvent Switch.

    • Move to Xylenes (higher boiling point, better solubility) or 1,4-Dioxane .

    • Warning: Avoid DMF or DMSO unless absolutely necessary. While they dissolve carbazoles well, they can coordinate to the Pd center and poison the catalyst at the high temperatures required for this specific coupling.

Visualizing the Failure Points

Workflow: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield Observed CheckColor Does reaction mix turn black instantly? Start->CheckColor LigandIssue Ligand Failure: Pd Aggregation CheckColor->LigandIssue Yes CheckConv Does reaction stall at ~50% conversion? CheckColor->CheckConv No FixLigand Action: Switch to XPhos, RuPhos, or P(t-Bu)3 LigandIssue->FixLigand RestingState Inhibition: Stable Pd-Carbazole Complex CheckConv->RestingState Yes CheckFG Are functional groups (Esters/Nitro) decomposing? CheckConv->CheckFG No FixTemp Action: Increase Temp (>100°C) or Use G3/G4 Precatalyst RestingState->FixTemp BaseIssue Base Incompatibility CheckFG->BaseIssue Yes Solubility Is Carbazole undissolved? CheckFG->Solubility No FixBase Action: Switch NaOtBu to K3PO4 or Cs2CO3 BaseIssue->FixBase FixSolvent Action: Switch Toluene to Xylene or Dioxane Solubility->FixSolvent Yes

Caption: Diagnostic logic flow for identifying the root cause of low yields in carbazole amination.

Mechanism: The "Resting State" Trap

The diagram below highlights where the reaction fails. For carbazoles, the Reductive Elimination is the difficult step due to the stability of the intermediate.

Mechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Carbazole Binding (Deprotonation) OxAdd->AmineBind + Carbazole + Base Resting TRAP: Stable Pd-Carbazolyl Complex AmineBind->Resting Fast RedElim Reductive Elimination (Product Release) Resting->RedElim Slow / Rate Limiting (Needs Bulky Ligand) RedElim->Pd0 - Product

Caption: The catalytic cycle showing the "Trap" where stable Pd-Carbazolyl complexes inhibit turnover.

Data & Optimization Matrix

Use this table to select the starting conditions based on your substrate's constraints.

ConstraintRecommended LigandRecommended BaseSolventTemperature
Standard (No sensitive groups) XPhos or P(t-Bu)3 NaOtBu Toluene80-100°C
Base Sensitive (Esters, CN) XPhos or BrettPhos K3PO4 or Cs2CO3 1,4-Dioxane100-110°C
Sterically Crowded Halide RuPhos NaOtBu Toluene110°C
High Solubility Required SPhos K3PO4 Xylenes120°C

The "Gold Standard" Protocol

This protocol uses a Precatalyst system to ensure accurate Pd:Ligand stoichiometry and prevent initial catalyst death.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Carbazole (1.2 equiv)[1]

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

    • Note: If G4 is unavailable, use Pd2(dba)3 (2 mol%) + XPhos (8 mol%).

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Aryl Halide, Carbazole, Base, and Catalyst.

    • Tip: If using XPhos Pd G4, weigh it in air rapidly, but purge the vial immediately.

  • Solvation: Add anhydrous, degassed Toluene.

  • Sealing: Cap the vial with a PTFE-lined septum screw cap.

  • Activation: Place in a pre-heated block at 100°C .

    • Crucial: Do not ramp up the temperature. Drop the vial into the hot block. Fast heating helps bypass low-temperature catalyst aggregation pathways.

  • Monitoring: Stir vigorously (1000 RPM). Monitor by LCMS at 1 hour.

    • Troubleshooting: If conversion is <50% at 1 hour, add a second portion of catalyst (1 mol%) and raise temp to 110°C.

References

  • Mechanism of Inhibition: Borja, G., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis. Link

  • Ligand Selection: Kuwano, R., & Hartwig, J. F. (2002). Palladium-Catalyzed Amination of Aryl Halides with Amine Surrogates. Journal of the American Chemical Society.[2][3] Link

  • Precatalyst Utility: Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts. Chemical Science. Link

  • General Review: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link[3]

Sources

Technical Support Center: 9-(3-Bromopropyl)-9H-carbazole Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Synthesis & Purification Support Subject: Removal of Impurities (Carbazole, Dimer, & Alkyl Halides) from Crude Product Assigned Specialist: Senior Application Scientist, Organic Materials Division[1]

Introduction: The Purity Imperative

You are likely synthesizing 9-(3-bromopropyl)-9H-carbazole (CAS: 84359-61-5) as a precursor for OLED host materials, ATRP initiators, or pharmaceutical intermediates.

In this synthesis—typically an


 alkylation of carbazole with 1,3-dibromopropane—purity is not merely a number; it is the determinant of device lifetime or polymerization kinetics.[1] The low melting point of this compound (54–58 °C ) [1] makes standard recrystallization treacherous (risk of oiling out), while the "Dimer" impurity (1,3-bis(9-carbazolyl)propane) is a persistent artifact that ruins electronic properties.[1]

This guide bypasses generic advice to provide a self-validating purification workflow.

Module 1: Diagnostic Triage (Know Your Enemy)[1]

Before attempting purification, you must define the impurity profile.[1] Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (9:1) .

The Impurity Hierarchy (Relative


 Values on Silica): 
ComponentStructure NoteRelative Polarity

Behavior (Hex:EtOAc 9:1)
1,3-Dibromopropane Aliphatic dihalideVery LowHigh (Near Solvent Front)
The "Dimer" Bis-carbazoleLowHigh (0.7 – 0.8)
Target Product 9-(3-bromopropyl)-carbazoleMediumMedium (0.4 – 0.5)
9H-Carbazole Free N-H bondHighLow (0.1 – 0.2)

Tech Note: The large


 gap between the Target Product and the Starting Carbazole is due to the loss of the hydrogen-bond donor (N-H) upon alkylation.[1] If your spots are streaking, add 1% Triethylamine to the mobile phase to sharpen the carbazole spot.[1]

Module 2: Troubleshooting Specific Impurities

Issue A: The "Dimer" Contamination (Bis-carbazole)

Symptom: A persistent spot running just above your product, or a white precipitate that refuses to dissolve during extraction.[1] Cause: Use of insufficient 1,3-dibromopropane.[1] If the reagent is not in large excess (3–5 equivalents), the mono-alkylated product competes with the dibromide for the carbazole anion.[1]

Resolution Protocol:

  • Solubility Differential: The dimer is significantly less soluble in cold ethanol and diethyl ether than the mono-bromo product.[1]

  • Trituration (The "Swish" Wash):

    • Cool the crude solid to 0 °C.

    • Add cold Diethyl Ether or Ethanol (just enough to cover the solid).[1]

    • Sonicate for 5 minutes.

    • Filter rapidly. The solid on the filter is often the Dimer.[1] The filtrate contains your Product.[1]

    • Validation: Check TLC of the solid vs. the filtrate.[1]

Issue B: Unreacted Carbazole (Starting Material)

Symptom: A fluorescent blue spot near the baseline on TLC.[1] Cause: Incomplete reaction or wet base (NaOH/KOH).[1] Resolution Protocol:

  • Chemical Wash (Ineffective): Carbazole (

    
    ) is too weak an acid to be removed by simple NaOH washing.[1] Do not waste time with basic extractions.
    
  • Flash Column Chromatography: This is the only reliable method.[1]

    • Stationary Phase: Silica Gel (230–400 mesh).[1]

    • Gradient: Start with 100% Hexane (elutes dibromide)

      
       5% EtOAc/Hexane (elutes Dimer/Product) 
      
      
      
      10% EtOAc/Hexane (elutes Carbazole).[1]
Issue C: Product "Oiling Out" During Recrystallization

Symptom: Upon cooling a hot solvent mixture, the product forms a sticky oil at the bottom rather than crystals. Cause: The melting point (54–58 °C) is lower than the boiling point of common solvents (Ethanol, Heptane).[1] Resolution Protocol:

  • Avoid Heat: Do not use traditional "boil and cool" recrystallization.[1]

  • Solvent Evaporation Method: Dissolve the crude in a minimum amount of DCM (Dichloromethane).[1] Layer carefully with Hexane or Methanol (3:1 ratio of Anti-solvent:Solvent).[1] Allow slow diffusion at Room Temperature or 4 °C.[1]

Module 3: The Master Purification Workflow

The following diagram outlines the logical decision path for purifying crude 9-(3-bromopropyl)-9H-carbazole based on the specific impurities present.

PurificationWorkflow Start Crude Reaction Mixture Extraction Workup: Extract w/ DCM, Wash w/ Water & Brine Start->Extraction TLC_Check Diagnostic TLC (Hex:EtOAc 9:1) Extraction->TLC_Check Decision_Dimer Is Dimer (High Rf) Present? TLC_Check->Decision_Dimer Trituration Trituration w/ Cold Ether (Filter off solid Dimer) Decision_Dimer->Trituration Yes (>5%) Decision_Carbazole Is Carbazole (Low Rf) Present? Decision_Dimer->Decision_Carbazole No Trituration->Decision_Carbazole Column Flash Column Chromatography Gradient: 100% Hex -> 95:5 Hex:EtOAc Decision_Carbazole->Column Yes (>2%) Final_Polish Final Polish: Recrystallization (EtOH) OR Layering (DCM/Hex) Decision_Carbazole->Final_Polish No (Trace) Column->Final_Polish Pure_Product Pure 9-(3-Bromopropyl)-carbazole (White Solid, mp 54-58°C) Final_Polish->Pure_Product

Caption: Decision tree for purification based on impurity profile. Note that "Dimer" removal is prioritized via solubility differences before chromatography.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is green/blue. Is it ruined?

  • Diagnosis: This often indicates traces of oxidized carbazole radical cations or copper contamination (if Cu-catalysis was used, though rare for this alkylation).[1]

  • Fix: Dissolve in DCM and wash with a 10% solution of EDTA (to chelate metals) or filter through a small pad of silica gel.[1] Pure product should be white to off-white.[1]

Q2: Can I use vacuum distillation?

  • Answer: No. Carbazole derivatives have very high boiling points and will likely decompose or polymerize (due to the alkyl bromide moiety) before distilling.[1]

Q3: Why is my yield low after column chromatography?

  • Diagnosis: The product might be crystallizing inside the column if the concentration is too high, or co-eluting with the dimer.[1]

  • Fix: Ensure you load the sample as a liquid (dissolved in minimum DCM/Hexane) rather than dry-loading on silica, which can cause tailing. Use a shallow gradient.

References

  • PubChem. (2025).[1][2] Compound Summary: 9-(3-Bromopropyl)-9H-carbazole.[1][3] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Technical Support Center: Navigating the Degradation Pathways of Carbazole Derivatives During Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on identifying, understanding, and mitigating the degradation of carbazole derivatives during their synthesis. This resource is designed to be a practical tool, offering troubleshooting guides and frequently asked questions to navigate the common challenges encountered in the laboratory.

PART 1: Understanding Common Degradation Pathways in Carbazole Synthesis

The synthesis of carbazole derivatives, while versatile, is often plagued by side reactions that can significantly impact yield and purity. A thorough understanding of the underlying degradation mechanisms is paramount for successful and reproducible synthetic outcomes.

Oxidation of the Carbazole Core

The electron-rich nature of the carbazole nucleus makes it susceptible to oxidation, particularly when exposed to air, strong oxidizing agents, or even trace metal impurities at elevated temperatures. This can occur during the reaction, work-up, or purification stages.

The primary oxidation products are often carbazolequinones and other colored impurities, which can be challenging to remove. The mechanism typically involves the formation of a radical cation, which is then attacked by oxygen or other oxidants.

Side Reactions in Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing the C-N bond in carbazoles. However, several competing pathways can lead to the formation of undesirable byproducts.

1.2.1 β-Hydride Elimination

A significant side reaction is the β-hydride elimination from the palladium-amido intermediate. This pathway is more prevalent with alkylamines containing β-hydrogens and leads to the formation of an imine and a hydrodehalogenated arene, ultimately reducing the yield of the desired carbazole.[1][2] The choice of a bulky, electron-rich phosphine ligand can often suppress this side reaction by sterically hindering the formation of the required co-planar intermediate for elimination.[3]

1.2.2 Reductive Dehalogenation

Another common byproduct is the hydrodehalogenated starting material, where the aryl halide is reduced to the corresponding arene. This can occur through various mechanisms, including the aforementioned β-hydride elimination pathway or direct reaction with trace water or other proton sources.

Byproducts in Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for carbazole synthesis, but it often requires harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, which can promote side reactions.[2]

1.3.1 Homocoupling

A prevalent side reaction is the homocoupling of the aryl halide starting materials to form biaryl impurities. This is particularly problematic when the desired intramolecular cyclization is slow. The use of appropriate ligands and carefully controlled reaction conditions can help to minimize this side reaction.

1.3.2 Thermal Decomposition

The high temperatures typically employed in Ullmann reactions can lead to the thermal degradation of both the starting materials and the desired carbazole product.[4] This can result in a complex mixture of byproducts and a lower overall yield.

Pitfalls in the Fischer Indole Synthesis of Tetrahydrocarbazoles

The Fischer indole synthesis is a widely used method for preparing tetrahydrocarbazole derivatives. However, the acidic conditions and elevated temperatures can lead to several side reactions.

1.4.1 Aldol Condensation

Under the acidic conditions of the Fischer indole synthesis, the ketone starting material can undergo self-condensation to form aldol products, which can contaminate the final product.[5]

1.4.2 Friedel-Crafts Type Reactions

The strong acid catalyst can also promote unwanted electrophilic aromatic substitution reactions on the phenylhydrazine or the carbazole product, leading to a mixture of isomers and other byproducts.[5]

Thermal and Photochemical Decomposition

Carbazole derivatives can be sensitive to both heat and light. During purification by distillation or analysis by gas chromatography (GC), thermal decomposition can occur, leading to the formation of smaller, more stable aromatic compounds.[4] Exposure to UV light can also induce photochemical degradation, particularly for halogenated carbazoles.

PART 2: Troubleshooting Guide for Carbazole Synthesis

This section provides a practical guide to troubleshooting common issues encountered during the synthesis of carbazole derivatives.

Symptom/Observation Potential Degradation Pathway/Cause Proposed Solution/Mitigation Strategy Recommended Analytical Protocol
Low yield of desired carbazole β-Hydride elimination in Buchwald-Hartwig amination.Use a bulkier, more electron-rich phosphine ligand (e.g., CPhos). Lower the reaction temperature.[3]GC-MS analysis to identify the hydrodehalogenated arene and imine byproducts.
Multiple spots on TLC, difficult to separate Incomplete cyclization in Fischer indole synthesis.Increase reaction time or temperature. Use a stronger acid catalyst.[5]LC-MS analysis to identify reaction intermediates.
Product discoloration (yellow, brown, or green) Oxidation of the carbazole core.Perform the reaction and work-up under an inert atmosphere (N₂ or Ar). Use degassed solvents. Add an antioxidant like BHT during work-up.UV-Vis spectroscopy to detect colored impurities.
Presence of a non-polar byproduct in high concentration Homocoupling of aryl halide in Ullmann condensation.Use a ligand to stabilize the copper catalyst. Optimize the reaction temperature and time.Isolate the byproduct by column chromatography and characterize by ¹H NMR and mass spectrometry.
Formation of isomeric products Friedel-Crafts type side reactions in Fischer indole synthesis.Use a milder acid catalyst or lower the reaction temperature.[5]Careful analysis of the ¹H and ¹³C NMR spectra to identify the isomeric mixture.
Product degradation during purification by distillation Thermal decomposition.Use a lower distillation temperature under high vacuum. Consider purification by recrystallization or column chromatography.Thermogravimetric analysis (TGA) to determine the decomposition temperature of the product.
Visualizing Degradation Pathways
Buchwald-Hartwig Amination Side Reactions

G cluster_0 Catalytic Cycle cluster_1 Degradation Pathway Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)(L2)-X] Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_adduct [Ar-Pd(II)(L2)(HNR2)]+X- OA_complex->Amine_adduct Amine Coordination (+ HNR2) Amido_complex [Ar-Pd(II)(L2)(NR2)] Amine_adduct->Amido_complex Deprotonation (- HX) Carbazole Ar-NR2 (Desired Product) Amido_complex->Carbazole Reductive Elimination Beta_Hydride β-Hydride Elimination Amido_complex->Beta_Hydride Amido_complex->Beta_Hydride Hydrodehalogenated Ar-H (Byproduct) Beta_Hydride->Hydrodehalogenated Imine Imine (Byproduct) Beta_Hydride->Imine

Caption: Competing pathways in Buchwald-Hartwig amination.

Fischer Indole Synthesis Side Reactions

G cluster_side Side Reactions Start Aryl Hydrazine + Ketone Hydrazone Aryl Hydrazone Start->Hydrazone Condensation Aldol Aldol Condensation of Ketone Start->Aldol Enehydrazine Enehydrazine Intermediate Hydrazone->Enehydrazine Tautomerization Friedel_Crafts Friedel-Crafts Alkylation/Acylation Hydrazone->Friedel_Crafts Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Cyclization Cyclization & Aromatization Sigmatropic->Cyclization Carbazole Tetrahydrocarbazole (Product) Cyclization->Carbazole Carbazole->Friedel_Crafts

Caption: Side reactions in Fischer indole synthesis.

PART 3: Frequently Asked Questions (FAQs)

Q1: My carbazole synthesis reaction is sluggish and gives a low yield. What are the first things I should check?

A1: Firstly, ensure that your reagents and solvents are of high purity and are anhydrous, as trace water can significantly hinder many coupling reactions. Secondly, verify the activity of your catalyst; palladium and copper catalysts can deactivate over time. Thirdly, ensure that your reaction is being conducted under a strictly inert atmosphere, as oxygen can lead to oxidative side reactions. Finally, re-evaluate your reaction temperature and concentration, as these parameters can have a profound effect on reaction kinetics.

Q2: I am observing a significant amount of starting material being converted to a non-polar byproduct that is not my desired carbazole. What is likely happening?

A2: This is a classic symptom of homocoupling, especially in copper-catalyzed Ullmann reactions or some palladium-catalyzed couplings. This occurs when two molecules of your aryl halide starting material couple with each other. To mitigate this, you can try adding a ligand to stabilize the metal catalyst, which can favor the desired C-N bond formation over C-C homocoupling. Additionally, optimizing the reaction temperature and the rate of addition of your reagents can also help to suppress this side reaction.

Q3: My purified carbazole derivative is a beautiful white solid, but it turns yellow or brown upon standing in the lab. What is causing this and how can I prevent it?

A3: This is a common sign of oxidation of the electron-rich carbazole core. Exposure to air and light can promote the formation of colored oxidative degradation products. To prevent this, store your purified carbazole derivative in a tightly sealed vial under an inert atmosphere (nitrogen or argon) and in the dark. If the compound is particularly sensitive, storing it in a freezer can also help to slow down the degradation process.

Q4: I am having trouble removing residual palladium from my carbazole product. What are the best methods for this?

A4: Removing trace palladium can be challenging. A common method is to use a scavenger resin that specifically binds to palladium. Alternatively, you can try washing your organic solution with an aqueous solution of a chelating agent like thiourea or sodium sulfide, which can help to extract the palladium into the aqueous phase. Repeated recrystallizations can also be effective in some cases.

Q5: Can I use GC-MS to analyze the purity of my N-substituted carbazole derivative?

A5: While GC-MS can be a powerful tool, you should be cautious when analyzing carbazole derivatives, especially those with thermally labile substituents. The high temperatures of the GC inlet and column can cause decomposition of your compound, leading to a misinterpretation of its purity.[6] It is advisable to first assess the thermal stability of your compound using a technique like TGA. If the compound is thermally stable, GC-MS can be used. Otherwise, HPLC-MS is a more suitable technique for purity analysis.

PART 4: Experimental Protocols

Protocol 4.1: HPLC-MS Analysis for Identifying Byproducts in Carbazole Synthesis

This protocol provides a general method for identifying byproducts in a crude carbazole synthesis reaction mixture.

  • Sample Preparation:

    • Take a small aliquot (approx. 1 mg) of your crude reaction mixture.

    • Dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile, methanol, or a mixture of both).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detector: UV detector set at a wavelength where your carbazole derivative absorbs (e.g., 254 nm, 280 nm).

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a wide mass range to detect potential byproducts (e.g., 100-1000 m/z).

    • Data Analysis: Analyze the mass spectrum of each peak in your chromatogram to identify the molecular weight of the parent compound and any impurities. Compare these masses to the expected molecular weights of potential byproducts from side reactions like homocoupling, hydrodehalogenation, etc.

Protocol 4.2: Small-Scale Test Reaction to Optimize Ligand for Buchwald-Hartwig Amination

This protocol describes a method for screening different phosphine ligands to minimize byproduct formation.

  • Reaction Setup:

    • In a series of small reaction vials, add your aryl halide (1.0 eq), amine (1.2 eq), and base (e.g., NaOtBu, 1.5 eq).

    • To each vial, add a different phosphine ligand (e.g., XPhos, SPhos, CPhos; 5-10 mol%).

    • Add your palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) to each vial.

    • Add your anhydrous, degassed solvent (e.g., toluene, dioxane).

    • Seal the vials under an inert atmosphere.

  • Reaction and Analysis:

    • Place the vials in a heating block at your desired reaction temperature.

    • After a set amount of time (e.g., 2, 6, 12, 24 hours), take a small aliquot from each reaction.

    • Quench the aliquot with a small amount of water and extract with an organic solvent.

    • Analyze the organic layer by TLC or GC-MS to determine the relative amounts of product, starting material, and byproducts for each ligand.

  • Evaluation:

    • Compare the results from each ligand to identify the one that gives the highest conversion to the desired carbazole with the lowest formation of byproducts like the hydrodehalogenated arene.

PART 5: References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved February 7, 2026, from [Link]

  • Wang, X., et al. (2019). Elucidating the thermal degradation of carbazole-containing platinum-polyyne polymers. Journal of Applied Polymer Science, 136(42), 48071.

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry. (2021, September 24). Graebe-Ullmann Carbazole Synthesis Mechanism [Video]. YouTube. [Link]

  • Arulananda Babu, S., et al. (2024). RECENT DEVELOPMENTS IN C−H FUNCTIONALIZATION OF CARBAZOLES. Targets in Heterocyclic Systems, 27, 378-428.

  • Wikipedia. (n.d.). Diphenylamine. Retrieved February 7, 2026, from [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry, 86(17), 11757–11766.

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). The Graebe–Ullmann Carbazole‐Carboline Synthesis. Retrieved February 7, 2026, from [Link]

  • Salam, L. B., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Reviews in Environmental Science and Bio/Technology, 16(2), 287-308.

  • Al-Awadi, N. A., et al. (2005). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 10(4), 1017-1026.

  • Takamatsu, K., et al. (2014). Synthesis of carbazoles by copper-catalyzed intramolecular C-H/N-H coupling. Organic Letters, 16(11), 2892–2895.

  • Sharma, S., et al. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Advances, 14(5), 3124-3146.

  • Klee, M. (2023, December 8). Activity and Decomposition. Separation Science. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. Retrieved February 7, 2026, from [Link]

  • GERSTEL GmbH & Co. KG. (2014). Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption GC/MS using Slitted Microvials. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C-H/N-H Coupling. Retrieved February 7, 2026, from [Link]

  • Li, L., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. Applied Microbiology and Biotechnology, 73(4), 941-948.

  • Quora. (2021, May 6). How to prevent beta hydride elimination. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2023, November 3). Trends in carbazole synthesis – an update (2013–2023). Retrieved February 7, 2026, from [Link]

  • Lin, S. H., et al. (2013). Investigation of carbazole degradation by the sono-Fenton process. Journal of Environmental Science and Health, Part A, 48(11), 1377-1383.

  • ResearchGate. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved February 7, 2026, from [Link]

  • Patel, K., et al. (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Archiv der Pharmazie.

  • Daugulis, O., et al. (2015). Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines. Journal of the American Chemical Society, 137(4), 1538-1541.

  • Nolan, S. P., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 42(6), 567-573.

  • Li, L., et al. (2006). Degradation of Carbazole and Its Derivatives by a Pseudomonas Sp. Applied Microbiology and Biotechnology, 73(4), 941-8.

  • ResearchGate. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes. Retrieved February 7, 2026, from [Link]

  • Wang, Z., et al. (2016). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 81(24), 12435-12441.

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  • ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved February 7, 2026, from [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]

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Technical Support Center: Stability Protocols for 9-(3-Bromopropyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

9-(3-Bromopropyl)-9H-carbazole is a bifunctional intermediate widely used in the synthesis of optoelectronic materials (OLED hosts) and pharmaceutical pharmacophores.[1] Its stability is compromised by two competing degradation pathways: nucleophilic substitution (


)  of the alkyl bromide tail and photo-oxidative radical formation  of the carbazole headgroup.
  • Primary Risk: Hydrolysis of the C-Br bond in polar aprotic solvents (DMSO, DMF) containing trace water.[2]

  • Secondary Risk: Photo-yellowing and dimerization (C-C coupling) upon UV exposure.[2]

PropertySpecificationCritical Note
Physical State White to light tan powderTurns yellow/green upon oxidation.[2]
Melting Point 54.0 – 58.0 °CLow MP; prone to "oiling out" in impure solvents.[2]
Solubility DCM, THF, Toluene, DMFAvoid protic solvents (MeOH, EtOH) for long-term storage.[2]
Reactivity Primary Alkyl BromideHigh susceptibility to

attack.[2]

Core Stability Protocols

Module A: Solvent Selection & Preparation

The Golden Rule: Kinetic stability in solution is dictated by the dielectric constant and water content of your solvent.

1. Recommended Storage Solvents (High Stability)

  • Anhydrous Dichloromethane (DCM) or Toluene:

    • Why: These non-polar/low-polarity solvents do not support charge separation, significantly retarding the ionization of the C-Br bond. They are poor nucleophiles.[2]

    • Protocol: Store as a concentrated stock (0.1 – 0.5 M) over 3Å molecular sieves to scavenge trace moisture.

2. High-Risk Solvents (Use Immediately)

  • DMSO and DMF:

    • The Trap: While excellent for dissolving carbazoles, these polar aprotic solvents enhance the nucleophilicity of trace water or impurities by solvating cations (leaving "naked" anions).[2] This accelerates hydrolysis of the alkyl bromide to the alcohol (9-(3-hydroxypropyl)carbazole).

    • Evidence: Research indicates that polar aprotic solvents like DMSO can accelerate hydrolysis of halo-alkyls significantly compared to non-polar media [1, 3].[2]

    • Mitigation: If DMSO is required for biological assays, prepare fresh.[2] Do not store.

Module B: Photostability & Environmental Control

Carbazole derivatives are efficient fluorophores.[2] Upon UV excitation, they can form radical cations (


), leading to dimerization (bicarbazyls) or oxidation.[2]

Protocol:

  • Amber Glassware: Mandatory for all solution-phase handling.[2]

  • Inert Atmosphere: Sparge solutions with Nitrogen or Argon for 5 minutes prior to sealing.[2] Oxygen quenches the triplet state of carbazole but produces reactive singlet oxygen (

    
    ), which attacks the alkyl chain or aromatic ring [4].
    

Troubleshooting Guide (FAQ)

Issue 1: "My solution turned from clear to yellow/green overnight."

Diagnosis: Photo-oxidation or Radical Dimerization.[2]

  • Cause: Exposure to ambient light (UV component) generated carbazole radical cations, which coupled to form extended conjugated systems (e.g., 3,3'-bicarbazole derivatives).[2]

  • Solution: Check purity via TLC (Hexane:EtOAc).[2] If the impurity is minor (<5%), pass through a short silica plug.[2] Future prevention: Wrap vials in aluminum foil.

Issue 2: "LC-MS shows a mass peak of [M-Br+OH] (M+ = 225 Da)."

Diagnosis: Hydrolysis to 9-(3-Hydroxypropyl)-carbazole.[2]

  • Cause: The solution contained water, likely in a polar aprotic solvent (DMF/DMSO).[2][3][4] The bromide leaving group was displaced by water/hydroxide.[2]

  • Solution: This reaction is irreversible. You must repurify (recrystallization from Ethanol/Hexane is effective for removing the alcohol byproduct) [5].[2]

Issue 3: "The material oiled out during recrystallization."[1]

Diagnosis: Impurity depression of melting point.[2]

  • Cause: The melting point (54°C) is low.[2] If the solvent is too hot or cools too fast, the compound separates as a liquid (oil) rather than a crystal.

  • Solution: Use the "Cloud Point" method.[2] Dissolve in minimal DCM, add Hexane until cloudy, and let it stand at room temperature (not ice) initially. Slow evaporation yields better crystals than thermal shock [5].[2]

Mechanistic Visualization

The following diagram illustrates the decision logic for solvent selection and the chemical pathways leading to degradation.

StabilityPathways Start 9-(3-Bromopropyl)-carbazole (Solid) SolventChoice Solvent Selection Start->SolventChoice LightExp UV/Light Exposure Start->LightExp Improper Storage NonPolar Non-Polar/Anhydrous (DCM, Toluene) SolventChoice->NonPolar Preferred PolarAprotic Polar Aprotic + H2O (Wet DMSO/DMF) SolventChoice->PolarAprotic Avoid Storage StableState STABLE (Weeks/Months) NonPolar->StableState Stored Dark/Cool Hydrolysis Sn2 Hydrolysis PolarAprotic->Hydrolysis Nucleophilic Attack AlcoholProd Degradation Product: 9-(3-Hydroxypropyl)carbazole Hydrolysis->AlcoholProd Radical Radical Cation Formation LightExp->Radical DimerProd Degradation Product: Bicarbazyl Dimers (Yellow) Radical->DimerProd

Figure 1: Stability decision tree and degradation mechanisms. Blue indicates the starting material, Green indicates the safe path, and Red indicates failure modes.

References

  • Gershon, H., et al. (2015).[2] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons.[2] Link

  • TCI Chemicals. (2025).[2] Product Specification: 9-(3-Bromopropyl)carbazole (CAS 84359-61-5).[2][1][5][6] TCI Chemicals.[2] Link[2]

  • ResearchGate Discussion. (2015). Are alkyl bromides susceptible to hydrolysis? ResearchGate.[2][7] Link

  • Zhang, X., et al. (2014).[2] Photochemical degradation of polyhalogenated carbazoles.[2][7] ResearchGate.[2][7] Link

  • University of Rochester. (2025).[2] Tips & Tricks: Recrystallization Protocols. Dept of Chemistry.[2] Link

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Validation & Comparative

The Strategic Choice in Hole Transport Layers: A Comparative Guide to 9-(3-Bromopropyl)-9H-carbazole and Spiro-OMeTAD for Advanced OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of the hole transport material (HTM) is a critical determinant of device performance. While 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as spiro-OMeTAD, has long been the benchmark material, its limitations in terms of cost and stability have driven the exploration of new molecular architectures. This guide provides an in-depth comparison between the established spiro-OMeTAD and the strategic use of 9-(3-Bromopropyl)-9H-carbazole as a foundational building block for next-generation HTMs.

Introduction: Two Paths to a High-Performing Hole Transport Layer

The hole transport layer (HTL) in an OLED plays the crucial role of facilitating the injection and transport of holes from the anode to the emissive layer, while simultaneously blocking electrons. An ideal HTM should possess high hole mobility, appropriate energy levels to match the adjacent layers, good thermal stability, and form stable amorphous films.

Spiro-OMeTAD has been a dominant force in the field of high-efficiency OLEDs and perovskite solar cells. Its success is attributed to its excellent film-forming properties and effective hole-transporting capabilities, often leading to high device efficiencies. However, the complex multi-step synthesis of spiro-OMeTAD contributes to its high cost, and its performance is often reliant on the use of additives or dopants which can introduce stability issues such as hygroscopicity and thermal degradation.[1][2]

On the other hand, 9-(3-Bromopropyl)-9H-carbazole represents a more versatile approach. It is not typically used as a standalone HTM but serves as a critical intermediate in the synthesis of a wide array of advanced organic semiconductors.[3] The carbazole moiety is renowned for its excellent charge transport characteristics and high triplet energy, which are particularly vital for efficient blue-emitting OLEDs.[3][4] The bromopropyl group provides a reactive site for chemists to build upon, allowing for the precise tuning of the final molecule's electronic and physical properties.[3]

This guide will delve into a comparative analysis of these two materials, not as a direct head-to-head performance competition, but as a strategic choice between an established, ready-to-use material and a versatile building block for creating novel, tailored HTMs.

Comparative Analysis: Flexibility vs. Standardization

The decision to use spiro-OMeTAD or to design a custom HTM from a precursor like 9-(3-Bromopropyl)-9H-carbazole depends on the specific research and development goals.

Feature9-(3-Bromopropyl)-9H-carbazole (as a building block)Spiro-OMeTAD (as a standalone HTM)
Flexibility High. The bromopropyl group allows for facile chemical modification to tune HOMO/LUMO levels, solubility, and thermal properties.Low. The molecular structure is fixed. Performance tuning is primarily achieved through doping.
Performance The performance of the final HTM is dependent on the synthesized molecular structure. Can be designed to enhance charge injection, transport, and thermal stability.[3]High efficiency has been demonstrated in numerous studies.[5] However, performance can degrade due to morphological and interfacial changes at high temperatures.[6]
Stability The carbazole core is known to contribute to thermal stability.[3][7] The final molecule's stability can be engineered.Prone to crystallization and morphological deformation under prolonged heating.[8][9] The use of dopants can also introduce hygroscopicity, affecting long-term stability.[1][2]
Cost-Effectiveness The synthesis of the final HTM adds to the cost, but the starting material is relatively inexpensive. Offers the potential for developing lower-cost, high-performance alternatives to spiro-OMeTAD.[10][11]High cost due to a complex, multi-step synthesis process is a significant barrier to commercialization.[11][12]
Ease of Use Requires expertise in organic synthesis to design and create the final HTM.A commercially available, "off-the-shelf" solution that can be readily incorporated into device fabrication protocols.

The Power of the Carbazole Moiety

The carbazole unit, the core of 9-(3-Bromopropyl)-9H-carbazole, imparts several desirable properties to organic electronic materials:

  • Excellent Charge Transport: The carbazole moiety is known for its efficient hole transport capabilities.[3][7]

  • High Triplet Energy: This is crucial for hosting phosphorescent emitters, especially for achieving efficient blue OLEDs.[4]

  • Thermal Stability: Carbazole-based materials often exhibit high glass transition temperatures and decomposition temperatures, leading to more robust devices.[13][14]

  • Amorphous Film Formation: The non-planar structure of many carbazole derivatives helps in the formation of stable amorphous films, which is essential for uniform device performance and longevity.[7][15]

By using 9-(3-Bromopropyl)-9H-carbazole as a starting point, researchers can incorporate these beneficial properties into a larger, custom-designed molecule that is optimized for a specific OLED architecture.

Spiro-OMeTAD: The Reigning but Vulnerable Champion

Spiro-OMeTAD's spirobifluorene core provides a rigid, three-dimensional structure that prevents crystallization and promotes the formation of good quality amorphous films.[12] Its methoxy-substituted triphenylamine arms are responsible for its hole-transporting properties.

Despite its successes, the vulnerabilities of spiro-OMeTAD are well-documented:

  • Low Intrinsic Conductivity: Undoped spiro-OMeTAD has low hole mobility and conductivity.[12] Therefore, it is almost always used with additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (t-BP) to improve its performance.[2][12]

  • Dopant-Induced Instability: These additives, while necessary for high performance, can be hygroscopic and contribute to the degradation of the OLED device over time.[1][2]

  • Thermal Instability: The performance of spiro-OMeTAD-based devices can deteriorate at elevated temperatures due to morphological changes in the HTL and at the HTL/perovskite interface.[6]

Experimental Protocols

Exemplary Synthesis of a Carbazole-Based HTM

This protocol describes a general procedure for the synthesis of a more complex carbazole derivative starting from 9-(3-Bromopropyl)-9H-carbazole. This is an illustrative example of how the reactive bromopropyl group can be utilized.

Step 1: N-alkylation of a secondary amine with 9-(3-Bromopropyl)-9H-carbazole

  • Dissolve the desired secondary amine (e.g., diphenylamine) and an excess of a non-nucleophilic base (e.g., potassium carbonate) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Add a solution of 9-(3-Bromopropyl)-9H-carbazole in the same solvent dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired carbazole-based HTM.

Synthesis_Workflow

Preparation of a Spiro-OMeTAD Hole Transport Layer

This protocol outlines the standard procedure for preparing a doped spiro-OMeTAD solution and depositing it as the HTL in an OLED device.

Step 1: Solution Preparation

  • Prepare a stock solution of spiro-OMeTAD in a high-purity organic solvent such as chlorobenzene or toluene (e.g., 70-90 mg/mL).

  • Prepare separate stock solutions of the additives LiTFSI in acetonitrile (e.g., 170 mg/mL) and t-BP in acetonitrile (e.g., 1 mL of t-BP in 1 mL of acetonitrile).

  • In a clean vial, mix the spiro-OMeTAD solution with the appropriate amounts of the LiTFSI and t-BP solutions. A common molar ratio is 1:0.5:3.3 for spiro-OMeTAD:LiTFSI:t-BP.[16]

  • Stir the final solution for at least one hour in an inert atmosphere (e.g., a nitrogen-filled glovebox) before use.

Step 2: HTL Deposition

  • Transfer the prepared spiro-OMeTAD solution onto the substrate (e.g., ITO/PEDOT:PSS) via spin-coating.

  • The spin-coating parameters (speed and time) should be optimized to achieve the desired film thickness (typically 30-50 nm).

  • After spin-coating, the film is often left to oxidize in a controlled environment (e.g., in air or a desiccator) for several hours to enhance its conductivity.[17][18]

HTL_Deposition_Workflow

Molecular Structures and Device Architecture

Molecular_Structures

OLED_Architecture

Conclusion and Future Outlook

The choice between leveraging a versatile building block like 9-(3-Bromopropyl)-9H-carbazole and employing the standardized HTM spiro-OMeTAD is a strategic one that hinges on the objectives of the research or product development.

Spiro-OMeTAD remains a powerful tool for achieving high-efficiency devices quickly, provided its cost and stability limitations are acceptable for the application. It serves as an invaluable benchmark against which new materials can be compared.

However, for the long-term advancement of OLED technology, particularly in terms of cost reduction and enhanced stability, the path of molecular engineering is paramount. 9-(3-Bromopropyl)-9H-carbazole offers a gateway to this path, providing a robust and adaptable platform for the rational design of novel HTMs. By strategically modifying the carbazole core, researchers can develop proprietary materials that overcome the inherent drawbacks of spiro-OMeTAD, paving the way for the next generation of durable, cost-effective, and high-performance OLEDs. The future of HTM development will likely see a continued shift towards such custom-designed molecules, where the initial investment in synthesis is offset by the significant gains in device performance and longevity.

References

  • The Role of 9-(3-Bromopropyl)carbazole in Advancing OLED Technology. (2026, January 27). Google Cloud.
  • 3-Bromo-9H-carbazole: High Purity OLED Intermediate Supplier | NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Low-Cost Alternative High-Performance Hole-Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO-OMeTAD | Request PDF. (n.d.). ResearchGate.
  • 9-(9-Alkylcarbazol-3-yl)-3-(methoxypyridin-3-yl)carbazoles as host materials for very efficient OLEDs. (n.d.). ResearchGate.
  • Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer. (n.d.). MDPI.
  • Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
  • Spiro-OMeTAD-Based Hole Transport Layer Engineering toward Stable Perovskite Solar Cells. (n.d.). PubMed.
  • A spiro-OMeTAD based semiconductor composite with over 100 °C glass transition temperature for durable perovskite solar cells | Request PDF. (n.d.). ResearchGate.
  • (PDF) Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. (n.d.). ResearchGate.
  • Comparing spiro-OMeTAD and P3HT hole conductors in efficient solid state dye-sensitized solar cells | Request PDF. (n.d.). ResearchGate.
  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. (n.d.). PMC.
  • Impacts of the Hole Transport Layer Deposition Process on Buried Interfaces in Perovskite Solar Cells. (n.d.). Laboratory for Energy Storage and Conversion - University of California San Diego.
  • Photo-accelerated oxidation of spiro-OMeTAD for efficient carbon-based perovskite solar cells. (n.d.). Energy Advances (RSC Publishing).
  • Enhancing Thermal Stability and Lifetime of Solid-State Dye-Sensitized Solar Cells via Molecular Engineering of the Hole-Transporting Material Spiro-OMeTAD. (n.d.). ACS Publications.
  • Green Solvent Accelerates Spiro‐OMeTAD Oxidation for Efficient Perovskite Solar Cells. (n.d.). ResearchGate.
  • Facile and low-cost synthesis of a novel dopant-free hole transporting material that rivals Spiro-OMeTAD for high efficiency perovskite solar cells. (n.d.). Sustainable Energy & Fuels (RSC Publishing).
  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (n.d.). MDPI.
  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (n.d.). PMC.
  • Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells. (n.d.). RSC Publishing.

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 9-(3-Bromopropyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, the structural integrity of a synthetic intermediate is paramount to the success of a multi-step synthesis. Any ambiguity in the identity or purity of a starting material can lead to unforeseen side reactions, diminished yields, and ultimately, a compromised final product. This guide provides an in-depth technical comparison and validation workflow for a key building block, 9-(3-Bromopropyl)-9H-carbazole, from a spectroscopic perspective. Here, we move beyond a simple checklist of techniques to explain the causality behind experimental choices, ensuring a self-validating system for the confirmation of this versatile carbazole derivative.

The Strategic Importance of N-Alkylated Carbazoles

Carbazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optoelectronic properties. The nitrogen at the 9-position provides a convenient handle for the introduction of various functionalities, allowing for the fine-tuning of their steric and electronic properties. The title compound, 9-(3-Bromopropyl)-9H-carbazole, is a particularly useful intermediate. The propyl linker offers conformational flexibility, while the terminal bromide serves as a versatile electrophilic site for subsequent nucleophilic substitution reactions, enabling the facile construction of more complex molecules.

Synthesis of 9-(3-Bromopropyl)-9H-carbazole: A Foundational Protocol

The reliable synthesis of 9-(3-Bromopropyl)-9H-carbazole is a prerequisite for its spectroscopic analysis. A common and effective method involves the N-alkylation of carbazole with an excess of 1,3-dibromopropane in the presence of a suitable base.

Experimental Protocol: N-Alkylation of Carbazole
  • Reaction Setup: To a solution of 9H-carbazole (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a powdered base, typically potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add 1,3-dibromopropane (3.0-5.0 eq.) at room temperature. The excess is crucial to minimize the formation of the bis-alkylated product, 1,3-bis(9H-carbazol-9-yl)propane.

  • Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) until the starting carbazole is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford 9-(3-Bromopropyl)-9H-carbazole as a white to off-white solid.

Spectroscopic Validation: A Multi-faceted Approach

No single spectroscopic technique provides a complete structural picture. A robust validation relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

The following table outlines the expected chemical shifts (δ) in parts per million (ppm) for 9-(3-Bromopropyl)-9H-carbazole, typically recorded in deuterated chloroform (CDCl₃). These are predicted values based on the analysis of structurally similar N-alkylated carbazoles.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4, H-5~8.10Doublet2HAromatic protons adjacent to the nitrogen and part of the fused ring system, experiencing deshielding effects.
H-1, H-8~7.50Doublet2HAromatic protons further from the nitrogen.
H-2, H-7~7.25Triplet2HAromatic protons coupled to two neighboring protons.
H-3, H-6~7.40Triplet2HAromatic protons coupled to two neighboring protons.
N-CH₂ -CH₂-CH₂-Br~4.50Triplet2HMethylene protons directly attached to the electron-withdrawing carbazole nitrogen, resulting in a downfield shift.
N-CH₂-CH₂ -CH₂-Br~2.30Quintet2HMethylene protons adjacent to two other methylene groups.
N-CH₂-CH₂-CH₂ -Br~3.40Triplet2HMethylene protons attached to the electronegative bromine atom, leading to a downfield shift.

A critical aspect of data validation is the comparison with potential contaminants.

CompoundKey Differentiating ¹H NMR Signals
9H-Carbazole (Starting Material) Presence of a broad singlet for the N-H proton (typically > 8.0 ppm) and absence of aliphatic signals.
1,3-Dibromopropane (Reagent) A triplet at ~3.6 ppm and a quintet at ~2.4 ppm.
1,3-bis(9H-carbazol-9-yl)propane (Side-Product) Absence of the triplet at ~3.4 ppm (CH₂-Br) and a more complex aromatic region due to potential symmetry changes. The central methylene group would appear as a quintet.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

CarbonChemical Shift (δ, ppm)Rationale
C-4a, C-4b~140Quaternary carbons of the fused ring system adjacent to the nitrogen.
C-10a, C-11a~122Quaternary carbons of the fused ring system.
C-4, C-5~126Aromatic CH carbons.
C-1, C-8~109Aromatic CH carbons.
C-2, C-7~120Aromatic CH carbons.
C-3, C-6~119Aromatic CH carbons.
N-CH₂ -CH₂-CH₂-Br~42Carbon directly attached to the nitrogen.
N-CH₂-CH₂ -CH₂-Br~32Central carbon of the propyl chain.
N-CH₂-CH₂-CH₂ -Br~30Carbon attached to the bromine.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. For 9-(3-Bromopropyl)-9H-carbazole (C₁₅H₁₄BrN), the expected exact mass is approximately 287.03 g/mol for the ⁷⁹Br isotope and 289.03 g/mol for the ⁸¹Br isotope.

Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.

  • Molecular Ion (M⁺): A prominent pair of peaks at m/z 287 and 289 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.

  • Loss of Bromine: A significant fragment at m/z 208, corresponding to the loss of the bromine radical ([M-Br]⁺).

  • Carbazole Cation: A base peak at m/z 167, representing the stable carbazole cation, formed by the cleavage of the propyl chain.

  • Propyl Cation Fragments: Smaller fragments corresponding to the propyl chain may also be observed.

Visualizing the Validation Workflow

A logical workflow is essential for the systematic validation of 9-(3-Bromopropyl)-9H-carbazole.

validation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis N-Alkylation of Carbazole with 1,3-Dibromopropane purification Column Chromatography synthesis->purification nmr 1H and 13C NMR purification->nmr ms Mass Spectrometry purification->ms nmr_interp Confirm Proton and Carbon Environments nmr->nmr_interp ms_interp Confirm Molecular Weight and Fragmentation Pattern ms->ms_interp comparison Compare with Data of Potential Impurities nmr_interp->comparison ms_interp->comparison final_product Validated 9-(3-Bromopropyl)-9H-carbazole comparison->final_product

Caption: Workflow for the synthesis and spectroscopic validation of 9-(3-Bromopropyl)-9H-carbazole.

Structural Confirmation at a Glance

Caption: Structure and key expected spectroscopic data for 9-(3-Bromopropyl)-9H-carbazole.

Conclusion

The rigorous spectroscopic validation of 9-(3-Bromopropyl)-9H-carbazole is not merely a quality control step but a fundamental aspect of ensuring the reliability and reproducibility of subsequent research. By employing a combination of ¹H NMR, ¹³C NMR, and mass spectrometry, and by critically comparing the acquired data with that of potential starting materials and side-products, researchers can proceed with confidence in the structural integrity of this valuable synthetic intermediate. This guide provides a framework for such a validation, emphasizing the importance of understanding the "why" behind the data, a practice that is the hallmark of robust scientific inquiry.

References

  • PubChem. 9H-Carbazole. National Center for Biotechnology Information. [Link]

  • PubChem. 1,3-Dibromopropane. National Center for Biotechnology Information. [Link]

  • Duan, X., et al. (2005). Synthesis and characterization of novel carbazole-based fluorescent materials. Tetrahedron Letters, 46(43), 7387-7390. (A representative example of N-alkylation of carbazoles).

head-to-head comparison of carbazole and fluorene linkers in organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

In the design of organic semiconductors for OLEDs, OPVs, and OFETs, the choice between Carbazole and Fluorene linkers is rarely arbitrary; it is dictated by the specific energetic and stability requirements of the device layer.

  • Select Carbazole when Hole Transport and High Triplet Energy (

    
    )  are paramount. It is the industry standard for Hole Transport Layers (HTL) and phosphorescent hosts due to its electron-rich nitrogen atom and high 
    
    
    
    (~3.0 eV), which prevents triplet exciton quenching.
  • Select Fluorene when Solubility and Deep Blue Fluorescence are required. Its C9-dialkyl functionalization offers superior solution processability. However, it is structurally disqualified from use as a blue phosphorescent host due to low

    
     (~2.1 eV) and is plagued by the "Green Band" keto-defect during long-term operation.
    

Molecular Architecture & Electronic Properties[1][2][3][4][5][6][7][8][9]

The fundamental difference lies in the bridging atom at the 9-position: Nitrogen (Carbazole) vs. Carbon (Fluorene).

FeatureCarbazole (C

H

N)
Fluorene (C

H

)
Bridging Atom Nitrogen (

hybridized)
Carbon (

hybridized)
Electronic Effect Electron Donating (Lone pair participates in

-system)
Weakly Donating (Hyperconjugation only)
HOMO Level Shallower (-5.2 to -5.6 eV)

Easier Hole Injection
Deeper (-5.6 to -5.8 eV)
Triplet Energy (

)
High (~3.0 eV)Low (~2.1 – 2.3 eV)
Solubility Moderate (Requires N-alkylation)Excellent (Requires C9-dialkylation)
Decision Logic: Material Selection

The following decision matrix illustrates the selection process based on device application.

MaterialSelection Start Application Requirement Host OLED Host / HTL Start->Host Emitter Blue Emitter (Fluorescent) Start->Emitter TADF TADF / PhOLED Host->TADF Triplet Mgmt Carbazole CARBAZOLE (High Et, High Hole Mobility) Host->Carbazole Hole Injection Emitter->Carbazole If Deep Blue Host Needed Fluorene FLUORENE (High PLQY, Good Solubility) Emitter->Fluorene Deep Blue High Quantum Yield TADF->Carbazole Et > 2.8 eV

Figure 1: Decision matrix for selecting linker units based on triplet energy and charge transport requirements.

Deep Dive: Performance Comparison

Charge Transport (Hole Mobility)

Carbazole is intrinsically a better hole transporter. The nitrogen lone pair contributes to the


-conjugated system, raising the Highest Occupied Molecular Orbital (HOMO) and facilitating hole hopping.
  • Carbazole Mobility: Typically

    
     to 
    
    
    
    cm
    
    
    /Vs in amorphous films.
  • Fluorene Mobility: Typically

    
     to 
    
    
    
    cm
    
    
    /Vs. While polyfluorenes (PFO) can achieve high mobility in crystalline phases (
    
    
    -phase), amorphous fluorene derivatives generally lag behind carbazoles in hole transport efficiency.
Stability: The "Green Band" Defect

The most critical failure mode for Fluorene is the Keto Defect .

  • Mechanism: The C9 position of fluorene is susceptible to thermo-oxidative degradation. In the presence of oxygen and heat/light, the mono- or dialkyl fluorene oxidizes to form Fluorenone .

  • Consequence: Fluorenone acts as a low-energy trap.[1] Even trace amounts (0.1%) facilitate efficient energy transfer from the blue-emitting fluorene backbone to the defect, resulting in a broad, parasitic green emission (520–530 nm) that ruins color purity.

  • Carbazole Advantage: Carbazole lacks this C9 carbon and is immune to keto-defect formation. Its primary instability arises from electrochemical dimerization at the C3/C6 positions, which is easily mitigated by substituting these positions with blocking groups (e.g., tert-butyl).

Triplet Energy Management

For modern Phosphorescent OLEDs (PhOLEDs) and TADF devices, the host material must have a higher triplet energy (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) than the emitter to prevent reverse energy transfer.
  • Carbazole (

    
     eV):  Sufficient to confine excitons on green and even sky-blue phosphorescent emitters.
    
  • Fluorene (

    
     eV):  Too low for most phosphorescent emitters. Using a fluorene host for a green emitter (
    
    
    
    eV) would quench the emission, killing device efficiency.

Experimental Validation Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Determination of HOMO/LUMO via Cyclic Voltammetry (CV)

Objective: Quantify energy levels to assess injection barriers.

Reagents & Setup:

  • Solvent: Anhydrous Dichloromethane (DCM) for oxidation; THF for reduction.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

    
    ).
    
  • Electrodes: Glassy Carbon (Working), Pt Wire (Counter), Ag/AgCl (Reference).

  • Internal Standard: Ferrocene (Fc/Fc

    
    ).
    

Step-by-Step Workflow:

  • Blank Scan: Run CV of electrolyte solution to ensure the electrochemical window is clean (-2.0V to +1.5V).

  • Sample Scan: Dissolve material (1 mg/mL) and scan at 50-100 mV/s.

  • Reference Scan: Add Ferrocene and scan again. Identify

    
    .
    
  • Calculation:

    
    
    
    
    
    (Note: 4.8 eV is the vacuum level of Ferrocene.[2] Ensure you cite the specific scale used, e.g., Pommerehne et al.)
Protocol B: Hole Mobility via Space Charge Limited Current (SCLC)

Objective: Measure intrinsic hole mobility (


) in a vertical device stack.

Device Architecture: To ensure "Hole-Only" behavior, the electron injection must be blocked.

  • Anode: ITO / PEDOT:PSS (High work function).

  • Active Layer: Carbazole or Fluorene derivative (100–200 nm thick).

  • Cathode: MoO

    
     / Ag (High work function to block electrons).
    

Measurement & Fitting:

  • Measure Current Density (

    
    ) vs. Voltage (
    
    
    
    ) in the dark.
  • Plot

    
     vs 
    
    
    
    .[3][4] Look for the slope = 2 region (Mott-Gurney regime).
  • Fit data to the Mott-Gurney Law:

    
    
    
    • 
       (typical for organics)
      
    • 
       = Film thickness (measured via profilometry)
      

SCLC_Workflow Substrate 1. Clean ITO Substrate (Ultrasonic: Detergent -> Water -> Acetone -> IPA) HIL 2. Spin Coat PEDOT:PSS (40nm, Anneal 150°C) Substrate->HIL Active 3. Spin Coat Active Layer (Carbazole/Fluorene in Chlorobenzene) HIL->Active Cathode 4. Thermal Evaporation MoO3 (10nm) / Ag (100nm) Active->Cathode Measure 5. J-V Characterization (Dark, 0-10V) Cathode->Measure Fit 6. Fit Mott-Gurney (Slope = 2 in log-log) Measure->Fit

Figure 2: Fabrication and analysis workflow for Hole-Only Devices (HOD) to determine mobility.

Summary Data Table

PropertyCarbazole DerivativesFluorene Derivatives
Hole Mobility (

)
High (

cm

/Vs)
Moderate (

-

cm

/Vs)
Triplet Energy (

)
High (~3.0 eV)Low (~2.15 eV)
Oxidative Stability High (No keto defect)Low (Prone to Fluorenone formation)
Electrochemical Stability Moderate (C3/C6 dimerization risk)High (if C9 is blocked)
Primary Application HTL, Host for PhOLED/TADFBlue Emitter, Polymer Backbone

References

  • Carbazole vs. Fluorene Properties: Comparison of fluorene, silafluorene and carbazole as linkers in perylene monoimide based non-fullerene acceptors. Materials Advances (RSC). [Link]

  • The Keto Defect (Green Emission): The Role of Keto Defect Sites for the Emission Properties of Polyfluorene-Type Materials.[1][5][6][7] Cambridge University Press / MRS. [Link]

  • Hole Mobility Benchmarks: Analysis of hole mobility of fluorene derivative films... ResearchGate / AIP. [Link]

  • SCLC Measurement Protocols: Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim. [Link]

  • Triplet Energy Tuning: Carbazole compounds as host materials for triplet emitters... PubMed / NIH. [Link]

Sources

cross-validation of experimental results for carbazole-based materials

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary: The Rigidity Advantage

Carbazole (9H-carbazole) has emerged as a "privileged scaffold" in both organic electronics and drug discovery due to one defining feature: structural rigidity . Unlike its flexible analogs (e.g., Triphenylamine), the fused tricyclic system of carbazole confers high thermal stability and a high triplet energy level (


).

However, this same rigidity leads to a reproducibility crisis. Strong


 stacking interactions often cause aggregation-induced quenching (ACQ) in devices or poor solubility in biological assays. This guide provides a cross-validation framework  to distinguish intrinsic molecular properties from experimental artifacts.

Comparative Analysis: Benchmarking Carbazole

Materials Science: Carbazole vs. Triphenylamine (TPA)

In Hole Transport Materials (HTMs) for OLEDs and Perovskite Solar Cells (PSCs), the primary competitor to Carbazole is Triphenylamine (TPA).[1]

FeatureCarbazole-Based MaterialsTriphenylamine (TPA)Critical Insight
Structural Geometry Planar, RigidPropeller-shaped, FlexibleCarbazole offers better thermal stability (

C) but is prone to crystallization. TPA is amorphous but thermally weaker.
Hole Mobility (

)
High (

to

cm

V

s

)
Moderate (

to

cm

V

s

)
Carbazole promotes better charge hopping due to orbital overlap, if stacking is controlled.
Triplet Energy (

)
High (~3.0 eV)Moderate (~2.5 eV)Validation Check: Carbazole is superior as a host for blue phosphors; TPA quenches blue emission.
Oxidation Stability Excellent (reversible redox)Good (forms stable radical cations)Both form stable radical cations, but Carbazole's C3/C6 positions are highly reactive if not blocked.
Medicinal Chemistry: Carbazole vs. Indole

In drug development, Carbazole is often viewed as a "rigidified" Indole.

FeatureCarbazole ScaffoldsIndole ScaffoldsCritical Insight
Target Binding DNA Intercalation (Planar)Receptor Pocket Fitting (Flexible)Carbazole is ideal for DNA-targeting antitumor agents (e.g., Ellipticine derivatives).
Metabolic Stability High (Resistance to P450)Moderate (Prone to oxidation)The fused benzene ring protects the pyrrole core from rapid metabolic degradation.
Solubility Low (Hydrophobic)Moderate to HighValidation Check: Bio-assay results for Carbazoles are often false negatives due to precipitation.

Experimental Validation Protocols

To ensure scientific integrity, you must employ a Triangulated Validation System . Do not rely on a single method.

Protocol A: Electronic Structure Cross-Validation (The HOMO/LUMO Check)

Goal: Verify energy levels to predict device voltage or redox potential. Common Error: Relying solely on optical edge (


) from UV-Vis.

Step-by-Step Workflow:

  • Optical Measurement: Perform UV-Vis absorption spectroscopy in solution (e.g., DCM). Calculate

    
     from the onset wavelength (
    
    
    
    ).
    • Formula:

      
      
      
  • Electrochemical Measurement: Perform Cyclic Voltammetry (CV).

    • Electrolyte: 0.1 M

      
       in Acetonitrile/DCM.
      
    • Reference: Ferrocene/Ferrocenium (

      
      ).
      
    • Calculation:

      
      .[1][2]
      
  • The Cross-Check: Compare

    
     vs. 
    
    
    
    .
    • Validation Rule: The electrochemical gap is usually larger than the optical gap by 0.3–0.8 eV due to the exciton binding energy. If they are identical, suspect an aggregation artifact in the UV-Vis data.

Protocol B: Purity & Mobility Validation (The "Dark Current" Test)

Goal: Distinguish intrinsic mobility from impurity-driven trap states. NMR is insufficient for semiconductor purity (99% NMR purity can still fail in devices).

Step-by-Step Workflow:

  • Device Fabrication: Fabricate a "Hole Only Device" (Structure: ITO / PEDOT:PSS / Carbazole Material / Au).

  • SCLC Measurement: Measure Current-Voltage (J-V) characteristics in the dark.

  • Fitting: Fit the data to the Mott-Gurney Law (Space Charge Limited Current - SCLC).

  • The Cross-Check:

    • If the J-V curve shows a steep Ohmic region (slope = 1) extending to high voltages before transitioning to SCLC (slope = 2), the material has high trap density (impurities).

    • Action: Recrystallize or sublime the material. Do not publish mobility data until the trap-filled limit voltage (

      
      ) is minimized.
      

Visualization: The Validation Logic

The following diagram illustrates the decision-making process for validating Carbazole derivatives, ensuring that structural artifacts do not contaminate functional data.

CarbazoleValidation Synthesis Carbazole Derivative Synthesis NMR Standard ID (NMR/MS) Synthesis->NMR PurityCheck CRITICAL: Purity Validation NMR->PurityCheck CV Cyclic Voltammetry (CV) PurityCheck->CV Electronic App Solubility Solubility/Aggregation Check PurityCheck->Solubility Bio App SCLC SCLC Mobility (Hole Only) CV->SCLC Energy OK? TGA Thermal (TGA/DSC) SCLC->TGA Fail REJECT: Recrystallize/Sublime SCLC->Fail High Trap Density Publish VALIDATED: Ready for Publication TGA->Publish IC50 IC50 Assay (MTT/Alamar Blue) Solubility->IC50 No Precip? Solubility->Fail Aggregation IC50->Publish Fail->PurityCheck Reprocess

Caption: Integrated workflow for cross-validating Carbazole derivatives. Note the critical "Fail" loops triggered by trap density (electronics) or aggregation (bio).

Mechanistic Insight: Why Carbazoles Work

To support your discussion, use this diagram to explain the dual-mechanism of Carbazole versatility.

Mechanism Carbazole Carbazole Core N_Atom Nitrogen Lone Pair Carbazole->N_Atom Planar Planar Tricyclic System Carbazole->Planar Radical Stable Radical Cation N_Atom->Radical Oxidation HoleHop Hole Hopping Mechanism Radical->HoleHop Device Operation Intercal DNA Intercalation Planar->Intercal Bio-Interaction Apoptosis Apoptosis Induction Intercal->Apoptosis Therapeutic Effect

Caption: Dual-functionality mechanism. The Nitrogen lone pair drives electronic utility, while the planar geometry drives biological intercalation.

References

  • Carbazole vs. Spiro-OMeTAD Mobility: Triphenylamine 3,6-carbazole derivative as hole-transporting material for mixed cation perovskite solar cells.[3] ResearchGate.[4]

  • Carbazole in Perovskites (LD22): A Simple Carbazole-Triphenylamine Hole Transport Material for Perovskite Solar Cells.[5][6] ACS Publications.

  • Carbazole vs. Indole (Bio-Activity): Synthesis and molecular docking of indole and carbazole derivatives with potential pharmacological activity. ResearchGate.[4]

  • Reproducibility in Interfaces: Wettability Improvement of a Carbazole-Based Hole-Selective Monolayer for Reproducible Perovskite Solar Cells. ResearchGate.[4]

  • Experimental Design for Semiconductors: Optimum experimental design for extended Gaussian disorder modeled organic semiconductor devices. AIP Publishing.

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.